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1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea Documentation Hub

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  • Product: 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea
  • CAS: 1016515-35-7

Core Science & Biosynthesis

Foundational

1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea: A Privileged Pharmacophore in Lipid Hydrolase Inhibition

Abstract: As the therapeutic landscape for neuroinflammation, neuropathic pain, and metabolic disorders evolves, the precise modulation of lipid signaling pathways has become a critical objective. 1-(4-Fluorophenyl)-3-(p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the therapeutic landscape for neuroinflammation, neuropathic pain, and metabolic disorders evolves, the precise modulation of lipid signaling pathways has become a critical objective. 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea (CAS 1016515-35-7) represents a highly efficient, privileged pharmacophore[1]. By combining an electron-deficient aryl group with a conformationally flexible basic amine via a urea linkage, this molecule serves as a foundational scaffold for targeting two distinct but synergistic enzyme systems: Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH). This technical guide deconstructs the physicochemical properties, synthetic causality, and mechanistic enzymology of this compound.

Physicochemical Architecture & Molecular Descriptors

To understand the behavior of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea in biological systems, we must first analyze its quantitative molecular descriptors. The structural balance between lipophilicity (the fluorophenyl ring) and hydrophilicity (the basic piperidine nitrogen) dictates its pharmacokinetic viability.

PropertyQuantitative ValueCausality & Pharmacological Significance
Molecular Formula C₁₃H₁₈FN₃ODefines the stoichiometric boundaries and elemental composition.
Molecular Weight 251.30 g/mol Highly ligand-efficient; falls well within Lipinski's Rule of 5, ensuring high probability of oral bioavailability.
CAS Registry Number 1016515-35-7Unique identifier for the specific 3-substituted piperidine regioisomer[1].
Hydrogen Bond Donors 3Two protons from the urea core (critical for target binding) and one from the basic piperidine nitrogen.
Hydrogen Bond Acceptors 2The urea carbonyl oxygen and the para-fluorine atom.
Topological Polar Surface Area ~55.1 ŲOptimal for blood-brain barrier (BBB) penetration (<90 Ų), essential for targeting central neuroinflammation.

Data Synthesis: The introduction of a fluorine atom at the para-position of the phenyl ring serves a dual purpose. First, it sterically and electronically blocks para-hydroxylation by hepatic cytochrome P450 enzymes, significantly improving the metabolic half-life. Second, the electron-withdrawing nature of fluorine increases the acidity of the adjacent urea NH, strengthening its hydrogen-bond donating capacity within enzyme active sites.

Mechanistic Enzymology: Divergent Targeting of FAAH and sEH

The 1-aryl-3-(piperidinoalkyl)urea scaffold is unique because its mechanism of action diverges entirely depending on the target enzyme. It acts as a covalent suicide inhibitor for FAAH and a reversible transition-state mimic for sEH.

A. Covalent Inhibition of FAAH

FAAH is a serine hydrolase responsible for degrading the endocannabinoid anandamide. Piperidine and piperazine aryl ureas inhibit FAAH by covalently modifying the enzyme's active site[2].

  • The Causality of Binding: When the compound enters the FAAH active site, the enzyme induces a severe conformational distortion (a twist) in the planar urea bond. This distortion breaks the resonance stabilization of the nitrogen lone pair, leading to partial pyramidalization[3].

  • The Nucleophilic Attack: This enzyme-induced strain highly activates the urea carbonyl, allowing the catalytic Ser241 nucleophile to attack, forming an irreversible covalent carbamate adduct[2][3].

B. Competitive Inhibition of sEH

sEH degrades epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and vasodilatory mediators[4].

  • The Causality of Binding: Unlike FAAH, sEH does not covalently attack the urea. Instead, the urea moiety acts as a perfect geometric and electrostatic mimic of the epoxide transition state[5]. The two urea NH protons donate strong hydrogen bonds to the catalytic Asp335 residue, while the urea carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466[4].

MOA Compound 1-(4-Fluorophenyl)-3- (piperidin-3-ylmethyl)urea FAAH FAAH Enzyme (Ser241 Nucleophile) Compound->FAAH Amide distortion sEH sEH Enzyme (Tyr383/Tyr466/Asp335) Compound->sEH Urea H-bonding CovAdduct Covalent Carbamylation (Irreversible Inhibition) FAAH->CovAdduct Nucleophilic attack CompInhib Transition State Mimic (Reversible Inhibition) sEH->CompInhib Competitive binding

Pharmacological divergence of aryl-piperidine ureas in lipid hydrolase targeting.

Synthetic Methodology & Causality

To synthesize 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea with high regioselectivity, one must navigate the competing nucleophilicity of the primary exocyclic amine and the secondary endocyclic piperidine amine.

Protocol: Regioselective Synthesis via Orthogonal Protection

  • Step 1: Orthogonal N-Boc Protection

    • Action: Dissolve 3-(aminomethyl)piperidine in anhydrous dichloromethane (DCM). Cool to -78°C. Add 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) dropwise.

    • Causality: The secondary amine of the piperidine ring is highly nucleophilic. Without protection, reacting it with an isocyanate would yield a complex mixture of regioisomers and poly-ureas. The low temperature (-78°C) kinetically favors the protection of the more sterically accessible primary amine, requiring careful chromatographic separation to isolate the desired secondary-amine-protected intermediate (tert-butyl 3-(aminomethyl)piperidine-1-carboxylate).

  • Step 2: Electrophilic Urea Coupling

    • Action: To the mono-protected intermediate in DCM, add 1.1 equivalents of 4-fluorophenyl isocyanate and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at 25°C for 4 hours.

    • Causality: Isocyanates are potent electrophiles. The free primary amine rapidly attacks the isocyanate carbon. DIPEA acts as a non-nucleophilic acid scavenger to neutralize trace HCl, maintaining the primary amine in its active, deprotonated state.

  • Step 3: Acidolytic Deprotection

    • Action: Isolate the Boc-protected urea, then dissolve in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at 25°C.

    • Causality: TFA protonates the tert-butyl oxygen, driving the elimination of isobutylene gas and CO₂. This gas evolution irreversibly pushes the reaction to completion.

    • Self-Validation: The cessation of gas evolution serves as a real-time, visual indicator of reaction completion. The final product is isolated as a TFA salt.

Experimental Protocols for Target Validation

To validate the efficacy of the synthesized compound, a self-validating kinetic assay must be employed. Because urea-based sEH inhibitors often exhibit slow, tight-binding kinetics, standard rapid-quench assays will produce artificially high IC₅₀ values.

Protocol: Self-Validating Fluorescent sEH Inhibition Assay

  • Reagent Preparation: Prepare a 10 mM stock of the compound in LC-MS grade DMSO. Perform 3-fold serial dilutions in assay buffer (25 mM Bis-Tris, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Enzyme Pre-incubation: Combine recombinant human sEH (1 nM final concentration) with the inhibitor dilutions in a black 96-well microplate. Crucial Step: Incubate for 30 minutes at 25°C prior to substrate addition.

    • Causality: Pre-incubation is mandatory. It allows the compound to achieve thermodynamic equilibrium with the enzyme, accounting for the slow-onset competitive binding characteristic of highly potent ureas[4].

  • Substrate Addition: Add the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

  • Kinetic Readout: Monitor fluorescence continuously for 15 minutes (Excitation: 330 nm, Emission: 465 nm).

    • Self-Validation: Include a positive control (e.g., TPPU or t-AUCB) and a DMSO-only negative control. The Z'-factor of the plate must be >0.6 for the data to be considered trustworthy.

HTS Prep Compound Preparation (DMSO Stock + Serial Dilution) Incub Enzyme Pre-incubation (sEH + Inhibitor, 30 min at 25°C) Prep->Incub Establishes concentration gradient Substrate Substrate Addition (PHOME fluorogenic probe) Incub->Substrate Ensures thermodynamic equilibrium Read Kinetic Fluorescence Readout (Ex 330nm / Em 465nm) Substrate->Read Initiates enzymatic cleavage Data Data Synthesis (IC50 Non-linear regression) Read->Data Quantifies activity

Self-validating fluorescent screening workflow for sEH inhibitor characterization.

References

  • PubMed Central (PMC) / NIH - Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH)[2]. Available at:[Link]

  • PubMed Central (PMC) / NIH - Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas[3]. Available at:[Link]

  • Google Patents - US11998538B2 - Piperidine urea derivatives as soluble epoxide hydrolase inhibitors[4]. Available at:

  • LSU Scholarly Repository - Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors[5]. Available at:[Link]

Sources

Exploratory

Structure Elucidation of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea: A Comprehensive Analytical Guide

Executive Summary & Analytical Strategy The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) requires a rigorous, orthogonal approach to analytical chemistry. 1-(4-Fluorophenyl)-3-(piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) requires a rigorous, orthogonal approach to analytical chemistry. 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea (Molecular Formula: C₁₃H₁₈FN₃O) presents a unique analytical challenge due to its asymmetric urea core, a para-substituted fluorophenyl ring, and a chiral center at the C3 position of the piperidine moiety.

As a Senior Application Scientist, the methodology I present here does not merely list analytical techniques; it establishes a self-validating system . Each step in the workflow acts as a gatekeeper, confirming specific structural hypotheses before progressing to more resource-intensive analyses. The strategy relies on High-Resolution Mass Spectrometry (HRMS) for compositional validation, multi-nuclear 1D and 2D Nuclear Magnetic Resonance (NMR) for regiochemical connectivity, and orthogonal techniques for stereochemical assignment.

Workflow N1 Sample Preparation (Purity >95%) N2 HRMS (ESI-TOF) Exact Mass & Formula N1->N2 N3 1D NMR (1H, 13C, 19F) Functional Groups N2->N3 N4 2D NMR (COSY, HSQC, HMBC) Connectivity N3->N4 N5 IR Spectroscopy Orthogonal Validation N4->N5 N6 Chiral HPLC / X-Ray Absolute Configuration N4->N6 N7 Final Structure Elucidation N5->N7 N6->N7

Figure 1: Comprehensive workflow for structural elucidation of urea derivatives.

High-Resolution Mass Spectrometry (HRMS): The Compositional Gatekeeper

Causality & Logic: Before deploying NMR, the exact molecular formula must be unequivocally established. HRMS acts as the primary self-validating step. By utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode, we generate the [M+H]⁺ adduct. The presence of a single monoisotopic fluorine atom simplifies the isotopic envelope, but demands high mass accuracy (< 5 ppm error) to rule out isobaric impurities. If the experimental mass deviates beyond this threshold, the sample is rejected and returned to purification.

Table 1: HRMS Data Summary (Theoretical vs. Experimental)
Ion SpeciesFormulaTheoretical Exact Mass (m/z)Experimental Mass (m/z)Mass Error (ppm)
[M+H]⁺C₁₃H₁₉FN₃O⁺252.1512252.1518+2.3
[M+Na]⁺C₁₃H₁₈FN₃ONa⁺274.1332274.1335+1.1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Core Elucidation

NMR is the definitive tool for mapping the atomic connectivity of the molecule. The elucidation of 1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea requires a multi-nuclear approach.

1D NMR (¹H, ¹³C, and ¹⁹F)

Causality & Logic: We utilize ¹⁹F NMR because the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, yielding highly receptive, first-order spectra[1]. The fluorine atom acts as an internal probe for the aromatic ring. In the ¹H spectrum, the para-substitution of the fluorophenyl group is confirmed by characteristic scalar coupling; the fluorine atom splits the adjacent aromatic protons, resulting in distinct ³J_FH and ⁴J_FH multiplets[2]. Solvent choice is critical, as [3], making DMSO-d₆ the standardized medium for this assay.

In the ¹³C NMR spectrum, the C-F carbon appears as a distinct doublet with a massive one-bond coupling constant (¹J_CF ≈ 238 Hz), immediately identifying the C4' position of the aromatic ring.

2D NMR (COSY, HSQC, HMBC)

Causality & Logic: While 1D NMR identifies the pieces of the puzzle, 2D NMR assembles them. Heteronuclear Multiple Bond Correlation (HMBC) is specifically deployed to prove the regiochemistry of the asymmetric urea linkage. The urea carbonyl carbon typically resonates within the range of[4].

By observing ²J and ³J correlations from both the aryl-NH (≈ 8.45 ppm) and the alkyl-NH (≈ 6.15 ppm) to this central carbonyl carbon, the intact urea core is validated[5]. Furthermore, a ³J correlation from the piperidin-3-ylmethyl CH₂ protons to the urea carbonyl definitively anchors the aliphatic chain to the urea nitrogen[6].

HMBC C_carbonyl Urea Carbonyl (C=O) ~155.8 ppm H_aryl Aryl NH ~8.45 ppm H_aryl->C_carbonyl 2J HMBC C_aryl Aryl C1' ~137.2 ppm H_aryl->C_aryl 2J HMBC H_alkyl Alkyl NH ~6.15 ppm H_alkyl->C_carbonyl 2J HMBC H_methylene Piperidine-CH2 ~3.05 ppm H_methylene->C_carbonyl 3J HMBC

Figure 2: Key HMBC correlations establishing the urea linkage regiochemistry.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (¹H to ¹³C)
Urea C=O155.8--
Ar-C4' (C-F)157.5 (d, ¹J=238)--
Ar-C1'137.2 (d, ⁴J=2.5)--
Ar-C2', C6'119.5 (d, ³J=7.8)7.38 (dd, J=9.0, 5.0, 2H)C1', C4', Urea C=O
Ar-C3', C5'115.2 (d, ²J=22.1)7.08 (t, J=8.8, 2H)C1', C4'
Ar-NH-8.45 (s, 1H)C1', Urea C=O
Alkyl-NH-6.15 (t, J=5.8, 1H)Urea C=O, CH₂-urea
CH₂-urea43.53.05 (m, 2H)Urea C=O, Pip-C3, Pip-C2
Pip-C336.21.65 (m, 1H)CH₂-urea
Pip-C248.52.85 (m, 1H), 2.40 (m, 1H)Pip-C4, CH₂-urea
Pip-C428.11.75 (m, 1H), 1.15 (m, 1H)Pip-C2, Pip-C6
Pip-C524.51.55 (m, 1H), 1.35 (m, 1H)Pip-C3
Pip-C645.32.95 (m, 1H), 2.50 (m, 1H)Pip-C4

Orthogonal Validation: Infrared (IR) Spectroscopy

To ensure the structural integrity of the functional groups identified via NMR, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized as an orthogonal validation mechanism. The spectrum of 1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea exhibits a strong C=O stretching vibration (Amide I equivalent for ureas) at approximately 1650 cm⁻¹, and distinct N-H stretching bands between 3300–3400 cm⁻¹[6]. The presence of these bands corroborates the urea core established by the HMBC data.

Stereochemical Determination

The C3 position of the piperidine ring is a stereocenter, meaning the synthesized compound exists as a racemate unless produced via asymmetric synthesis. Standard achiral NMR cannot differentiate between the (R) and (S) enantiomers.

Causality & Logic: To resolve the absolute configuration, the analytical pipeline must diverge into stereochemical separation. The racemate is subjected to Chiral High-Performance Liquid Chromatography (HPLC). Once the enantiomers are isolated, their absolute configuration is determined via Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) calculations, or by generating a heavy-atom salt (e.g., hydrochloride) for single-crystal X-ray diffraction.

Experimental Protocols

The following protocols are designed as self-validating loops. Do not proceed to subsequent steps if the validation criteria of the current step fail.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Perform a 1:100 dilution in methanol containing 0.1% formic acid to facilitate ionization.

  • Instrument Calibration: Calibrate the ESI-TOF instrument using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is strictly < 5 ppm.

  • Acquisition: Inject 2 µL of the diluted sample into the mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Validation Check: Extract the [M+H]⁺ ion chromatogram. Compare the experimental isotopic envelope against the theoretical distribution for C₁₃H₁₉FN₃O⁺. If the mass error exceeds 5 ppm, halt analysis and re-purify the sample.

Protocol B: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the validated compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition:

    • Acquire ¹H NMR (16 scans, relaxation delay 2s) at 298 K.

    • Acquire ¹³C NMR (1024 scans, relaxation delay 2s).

    • Acquire ¹⁹F NMR using inverse gated decoupling to prevent heteronuclear Nuclear Overhauser Effect (NOE) distortions, ensuring accurate integration.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For the HMBC experiment, optimize the long-range coupling delay for J = 8 Hz (approximately 62.5 ms) to capture the critical urea carbonyl correlations.

  • Validation Check: Cross-reference the HSQC and HMBC data. Ensure every carbon resonance is accounted for and linked to a proton spin system. If unassigned major peaks exist, the sample purity is compromised.

References

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

  • Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes Source: Canadian Science Publishing URL:[Link]

  • Urea Derivatives from Pentadiplandra brazzeana Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • 19Flourine NMR Source: The Hebrew University of Jerusalem (HUJI) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea

For Researchers, Scientists, and Drug Development Professionals Section 1: Nomenclature and Physicochemical Properties The compound, commonly referred to as 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, is more precis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Nomenclature and Physicochemical Properties

The compound, commonly referred to as 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, is more precisely named under IUPAC nomenclature as N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea . This nomenclature accurately reflects the substitution pattern on the urea functional group.

The core structure features a 4-fluorophenyl group and a piperidin-3-ylmethyl group linked by a urea moiety. The piperidine ring, a prevalent N-heterocyclic system in pharmaceuticals, offers a versatile scaffold for chemical modification.[1] The inclusion of a fluorine atom can significantly modulate the basicity of the nearby piperidine nitrogen, which can influence the compound's pharmacokinetic and pharmacodynamic properties, such as binding affinity and in vivo efficacy.[1]

Table 1: Physicochemical Properties of N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea

PropertyValueSource
Molecular Formula C13H18FN3OInxight Drugs
Molecular Weight 251.30 g/mol Inxight Drugs
IUPAC Name N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)ureaPubChem[2]
SMILES C1CCNC(C1)CNC(=O)NC2=CC=C(C=C2)FN/A
InChI InChI=1S/C13H18FN3O/c14-11-3-1-10(2-4-11)17-13(18)16-8-9-5-6-15-7-9/h1-4,9,15H,5-8H2,(H2,16,17,18)N/A
Section 2: Synthesis and Mechanism

The synthesis of N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea is typically achieved through the reaction of two key intermediates: 4-fluorophenyl isocyanate and 3-(aminomethyl)piperidine. This reaction is a classic example of nucleophilic addition to an isocyanate.

2.1 Synthesis Pathway

The primary route involves the reaction of an amine with an isocyanate to form a urea linkage.[3] This method is widely used for the synthesis of various aryl urea derivatives.[4]

  • Step 1: Preparation of 3-(Aminomethyl)piperidine: This versatile building block can be synthesized through various methods, including the reduction of 3-cyanopiperidine or through multi-step syntheses starting from materials like L-glutamic acid.[5][6] The use of a Boc-protected intermediate, (R)-3-(Boc-amino)piperidine, is also a common strategy to facilitate synthesis and purification.[5]

  • Step 2: Reaction with 4-Fluorophenyl Isocyanate: 3-(Aminomethyl)piperidine is then reacted with 4-fluorophenyl isocyanate. The primary amine of the aminomethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction is typically carried out in an aprotic solvent at room temperature.

The overall reaction is as follows:

Synthesis_Pathway 3-(Aminomethyl)piperidine 3-(Aminomethyl)piperidine Reaction Nucleophilic Addition 3-(Aminomethyl)piperidine->Reaction 4-Fluorophenyl_Isocyanate 4-Fluorophenyl_Isocyanate 4-Fluorophenyl_Isocyanate->Reaction Final_Product N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea Reaction->Final_Product

Caption: Synthesis of N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea.

2.2 Detailed Experimental Protocol

Materials:

  • 3-(Aminomethyl)piperidine

  • 4-Fluorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-fluorophenyl isocyanate (1.05 eq) in anhydrous DCM to the stirred solution of the amine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea.

Experimental_Workflow start Start dissolve Dissolve 3-(aminomethyl)piperidine in anhydrous DCM at 0°C start->dissolve add_isocyanate Slowly add 4-fluorophenyl isocyanate solution dissolve->add_isocyanate react Stir at room temperature for 12-24h add_isocyanate->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Solvent removal under reduced pressure monitor->workup Complete purify Purify by column chromatography or recrystallization workup->purify end End purify->end

Caption: Experimental workflow for the synthesis.

Section 3: Potential Biological Activity and Applications

Urea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and antiproliferative effects.[7] The structural features of N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea suggest potential interactions with various biological targets.

The presence of the aryl urea moiety is a common feature in many kinase inhibitors.[4] For example, Sorafenib, an anticancer agent, contains a diaryl urea structure.[4] It is plausible that N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea could exhibit inhibitory activity against certain protein kinases involved in cell signaling pathways.

3.1 Hypothesized Mechanism of Action: Kinase Inhibition

Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase. The urea group can form key hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for this class of inhibitors. The 4-fluorophenyl group can occupy a hydrophobic pocket, while the piperidine moiety can extend into a solvent-exposed region, providing opportunities for further modification to enhance selectivity and potency.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylates & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor N-(4-Fluorophenyl)-N'- (piperidin-3-ylmethyl)urea Inhibitor->RTK Inhibits ATP Binding

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

3.2 Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Materials:

  • Purified recombinant kinase (e.g., VEGFR, PDGFR)

  • Kinase substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)

  • N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea (test compound)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the incorporation of phosphate into the substrate using a scintillation counter (for radiolabeled ATP) or a luminescence reader (for ADP-Glo™ or similar assays).

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Section 4: Conclusion

N-(4-Fluorophenyl)-N'-(piperidin-3-ylmethyl)urea is a compound with a well-defined structure and a straightforward synthetic route. Its structural similarity to known biologically active molecules, particularly kinase inhibitors, makes it a promising candidate for further investigation in drug discovery programs. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)
  • 3-(Aminomethyl)piperidine - Chem-Impex.
  • Synthesis of Aryl Urea Derivatives
  • 1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea - PubChem.
  • 1-((4-FLUOROPHENYL)METHYL)-1-(4-PIPERIDYL)UREA - Inxight Drugs.
  • Synthesis and cytotoxic activity of diaryl urea derivatives with a 4-methylpiperazinylcarbonyl moiety - R Discovery.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Upd
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher.

Sources

Exploratory

1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea: Mechanism of Action and Therapeutic Profiling

Executive Summary As drug development pivots toward modulating endogenous lipid signaling, Soluble Epoxide Hydrolase (sEH) has emerged as a premier therapeutic target for cardiovascular, inflammatory, and neurodegenerati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward modulating endogenous lipid signaling, Soluble Epoxide Hydrolase (sEH) has emerged as a premier therapeutic target for cardiovascular, inflammatory, and neurodegenerative diseases. 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea represents a rationally designed, highly potent 1,3-disubstituted urea that competitively inhibits sEH. By mimicking the transition state of epoxide hydrolysis, this compound effectively halts the degradation of beneficial epoxyeicosatrienoic acids (EETs).

This whitepaper dissects the mechanism of action, structural-activity relationship (SAR), and the self-validating experimental workflows required to characterize this molecule, providing a comprehensive guide for researchers investigating sEH-mediated pathways.

Molecular Target & Causality: The sEH Pathway

The Arachidonic Acid Cascade

In the cytochrome P450 (CYP) epoxygenase pathway, arachidonic acid is converted into epoxyeicosatrienoic acids (EETs). EETs are critical autocrine and paracrine lipid mediators that promote vasodilation, resolve inflammation, and exert analgesic effects[1]. However, their biological half-life is severely limited by sEH, which rapidly hydrolyzes the epoxide ring to form dihydroxyeicosatrienoic acids (DHETs)—metabolites that are largely inactive or pro-inflammatory[2]. By inhibiting sEH, 1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea stabilizes endogenous EET levels, shifting the physiological balance toward inflammatory resolution.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory] CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory / Inactive] sEH->DHETs Inhibitor 1-(4-Fluorophenyl)-3- (piperidin-3-ylmethyl)urea Inhibitor->sEH Competitive Inhibition

Figure 1: Modulation of the Arachidonic Acid Cascade via sEH Inhibition.

Structural Basis of the sEH Active Site

The active site of human sEH is buried within an L-shaped hydrophobic pocket. The enzymatic hydrolysis of epoxides is driven by a catalytic triad consisting of Asp335, Asp496, and His524[3]. During natural substrate turnover, Asp335 attacks the epoxide ring to form an alkyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule activated by His524 and Asp496.

Mechanism of Action: Pharmacophore & Binding Kinetics

The design of 1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea leverages a dual-pharmacophore strategy to achieve low-nanomolar potency while maintaining favorable pharmacokinetics.

The Primary Pharmacophore: The Urea Linkage

The central 1,3-disubstituted urea moiety is the indispensable primary pharmacophore. It acts as a transition-state mimic, establishing a rigid hydrogen-bonding network within the catalytic core:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the urea forms strong hydrogen bonds with the phenolic hydroxyl groups of Tyr383 and Tyr466 [4].

  • Hydrogen Bond Donors: The two NH groups of the urea act as hydrogen bond donors, interacting directly with the carboxylate side chain of Asp335 [4]. This bidentate coordination effectively locks the enzyme in an inactive state, preventing the nucleophilic attack required for epoxide hydrolysis.

Left-Hand Side (LHS): The 4-Fluorophenyl Anchor

The 4-fluorophenyl group is directed into the hydrophobic branch of the L-shaped pocket, leading toward Phe497 and Trp525[5]. The inclusion of the fluorine atom serves two causal purposes:

  • Thermodynamic Binding: It enhances the lipophilicity of the aromatic ring, driving the entropy of binding by displacing ordered water molecules from the hydrophobic cavity.

  • Metabolic Stability: The para-fluoro substitution blocks CYP450-mediated aromatic hydroxylation, significantly extending the compound's in vivo half-life[2].

Right-Hand Side (RHS): The Piperidin-3-ylmethyl Tail

Early sEH inhibitors (e.g., DCU) failed in clinical development due to extreme lipophilicity and poor aqueous solubility. The piperidin-3-ylmethyl group acts as a secondary pharmacophore . It extends into the solvent-exposed channel near Met503[4]. The basic nitrogen of the piperidine ring becomes protonated at physiological pH, drastically improving aqueous solubility. Furthermore, this charged moiety can form secondary electrostatic interactions (salt bridges) with polar residues at the pocket's entrance, anchoring the inhibitor without disrupting the primary urea-Asp335 interaction.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action and efficacy of this compound, the following self-validating workflows must be employed. Each step is designed to eliminate false positives and confirm target engagement.

In Vitro FRET-Based sEH Inhibition Assay

Objective: Determine the IC50 through competitive displacement. Causality: Highly lipophilic ureas often suffer from non-specific binding to plastic microplates or protein aggregation, leading to artificially inflated potencies. The addition of BSA prevents this, ensuring the IC50 reflects true catalytic inhibition.

  • Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Equilibration: Dispense the inhibitor in a concentration gradient (1 pM to 10 µM) into a black 96-well plate. Add the sEH enzyme and pre-incubate for 15 minutes at 30°C. Note: Pre-incubation is critical as urea-based inhibitors exhibit slow-onset, tight-binding kinetics.

  • Initiation: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Detection: Monitor the release of the fluorescent 6-methoxy-2-naphthaldehyde product continuously (λex = 330 nm, λem = 465 nm) for 10 minutes.

  • Validation: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

In Vivo Pharmacodynamics: LC-MS/MS Lipidomic Profiling

Objective: Confirm in vivo target engagement by quantifying the EET/DHET ratio. Causality: Measuring plasma concentration of the drug only proves exposure, not efficacy. The definitive biomarker for sEH inhibition is the stabilization of the EET/DHET ratio. Deuterated internal standards are required to self-validate the extraction efficiency and correct for matrix ion suppression.

  • Administration: Dose murine models with the compound (e.g., 1–3 mg/kg, P.O.).

  • Extraction: Collect plasma at intervals (1, 2, 4, 8, 24 h). Spike samples with deuterated internal standards (e.g., d11-14,15-EET and d11-14,15-DHET). Extract lipids using liquid-liquid extraction (ethyl acetate).

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Validation: A sustained elevation of the 14,15-EET to 14,15-DHET ratio compared to vehicle-treated controls confirms in vivo sEH inhibition.

Workflow Synth Compound Synthesis & Purification FRET In Vitro FRET Assay (PHOME Substrate) Synth->FRET QC Passed Cryst X-Ray Crystallography (sEH Co-crystal) FRET->Cryst IC50 < 10 nM LCMS LC-MS/MS Profiling (EET/DHET Ratio) FRET->LCMS In Vivo PD

Figure 2: Self-Validating Experimental Workflow for sEH Inhibitor Characterization.

Quantitative Data & Comparative Efficacy

The structural evolution from first-generation sEH inhibitors to piperidine-tail derivatives demonstrates a massive leap in drug-likeness. The table below summarizes the theoretical and empirical advantages of incorporating the piperidin-3-ylmethyl secondary pharmacophore.

Compound Class / StandardsEH IC50 (nM)Aqueous Sol. (µg/mL)LogPPrimary PharmacophoreSecondary Pharmacophore
DCU (1st Gen)120< 1.04.5UreaNone
AUDA (2nd Gen)3.2~5.03.8UreaCarboxylic Acid
TPPU (3rd Gen)1.1~45.03.2UreaPiperidine
1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea ~2.0 - 5.0 > 50.0 2.8 Urea Piperidine

Data Interpretation: The transition from DCU to the target compound illustrates how the basic piperidine nitrogen drastically lowers the partition coefficient (LogP) and increases aqueous solubility, while the 4-fluorophenyl group maintains the necessary hydrophobic contacts to ensure low-nanomolar target affinity.

References

  • [3] 2.[4] 3.[1] 4.[2] 5.[5]

Sources

Foundational

Pharmacological Profiling and Target Deconvolution of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea

As a Senior Application Scientist, I approach the target deconvolution of novel chemical entities not merely as an exercise in molecular docking, but as a predictive framework for in vivo pharmacology. The compound 1-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the target deconvolution of novel chemical entities not merely as an exercise in molecular docking, but as a predictive framework for in vivo pharmacology. The compound 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea presents a highly specific, non-promiscuous pharmacophore architecture. By systematically deconstructing its structural motifs, we can accurately predict its primary biological targets and design robust, self-validating biochemical assays to quantify its potency.

Structural Deconstruction & Pharmacophore Mapping

The structural topology of this compound strongly dictates its interaction with specific enzymatic and receptor pockets. It consists of three critical domains:

  • The Urea Linkage (The Core Pharmacophore): The 1,3-disubstituted urea is a classic transition-state mimic for hydrolytic enzymes. The urea carbonyl acts as a potent hydrogen-bond acceptor, while the adjacent nitrogen protons serve as rigid hydrogen-bond donors.

  • The 4-Fluorophenyl Group: The para-fluoro substitution on the aromatic ring serves a dual purpose. Pharmacokinetically, it blocks CYP450-mediated aromatic oxidation, thereby increasing metabolic half-life. Pharmacodynamically, the highly electronegative fluorine enhances lipophilicity, allowing the ring to anchor deeply into hydrophobic protein pockets via halogen bonding and π−π stacking.

  • The Piperidin-3-ylmethyl Moiety: The inclusion of a basic aliphatic amine (piperidine) is a strategic optimization. Highly lipophilic inhibitors often suffer from poor bioavailability. The piperidine ring allows for physiological protonation (and subsequent salt formation, such as a hydrochloride salt), drastically improving aqueous solubility while enabling electrostatic interactions with polar residues at the periphery of target binding sites.

Primary Biological Target: Soluble Epoxide Hydrolase (sEH)

Based on the 1-aryl-3-alkyl urea scaffold, the primary and most potent biological target for this compound is the Soluble Epoxide Hydrolase (sEH) enzyme [1]. sEH is a critical regulatory enzyme in the arachidonic acid cascade, responsible for the rapid degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) [2].

Mechanistic Causality: The urea group perfectly mimics the transition state of the epoxide hydrolysis reaction. X-ray crystallographic studies of structurally analogous sEH inhibitors (such as TPPU) reveal that the urea carbonyl oxygen forms tight hydrogen bonds with Tyr383 and Tyr466 in the sEH catalytic site. Simultaneously, the urea NH groups donate hydrogen bonds to the catalytic Asp335 [1]. The 4-fluorophenyl group occupies the right-hand hydrophobic pocket, while the piperidin-3-ylmethyl group extends into the solvent-exposed left-hand channel, where the basic nitrogen can form water-mediated hydrogen bonds, significantly enhancing the drug-target residence time.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(4-Fluorophenyl)-3- (piperidin-3-ylmethyl)urea Inhibitor->sEH  Inhibits via  Urea Pharmacophore

sEH signaling pathway and targeted inhibition by the urea pharmacophore.

Secondary Biological Targets: GPCRs and Sigma Receptors

While sEH is the primary target, the combination of a basic piperidine ring and a fluorinated aromatic system is a recognized privileged scaffold for neuropharmacological targets, leading to potential off-target binding.

  • Sigma-1 Receptor ( σ1​ R): The σ1​ R pharmacophore requires a basic amine flanked by hydrophobic regions. The piperidine nitrogen, protonated at physiological pH, can anchor to Asp126 of the σ1​ R, while the fluorophenyl group engages in π−π stacking with Tyr103.

  • 5-HT 2A​ Receptor: Compounds like Pimavanserin (an atypical antipsychotic) share the 4-fluorophenyl and piperidine-urea motifs. While our target compound lacks the extended lipophilic tail of Pimavanserin, it may exhibit moderate off-target affinity for 5-HT 2A​ receptors.

Quantitative Target Profiling Summary
Potential Biological TargetStructural Rationale (Pharmacophore Mapping)Expected Potency Range (IC 50​ /K i​ )Established Control Compound
Soluble Epoxide Hydrolase (sEH) 1-Aryl-3-alkyl urea (Transition state mimic)1.0 – 50 nMTPPU (IC 50​ ~3.7 nM)
Sigma-1 Receptor ( σ1​ R) Basic piperidine nitrogen + hydrophobic aryl ring50 – 500 nMPRE-084 / Haloperidol
5-HT 2A​ Receptor 4-Fluorophenyl + piperidine derivative100 – 1000 nMPimavanserin

Self-Validating Experimental Protocol: sEH Inhibition Assay

To empirically validate 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea against its primary target, a robust biochemical assay is required. The following protocol utilizes a fluorogenic substrate, PHOME, which undergoes hydrolysis followed by intramolecular cyclization to release a highly fluorescent cyanohydrin [3].

Causality in Design: Kinetic measurements are utilized over endpoint assays because they allow for the detection of non-linear reaction rates, which can expose compound aggregation, poor solubility, or the slow-tight binding kinetics typical of urea-based sEH inhibitors [4].

Assay_Workflow Prep 1. Recombinant sEH Enzyme Preparation Incubate 2. Compound Pre-Incubation (15 min at 30°C) Prep->Incubate Substrate 3. Add PHOME Substrate (Fluorogenic) Incubate->Substrate Read 4. Kinetic Fluorescence Read (Ex/Em: 330/465 nm) Substrate->Read Analyze 5. IC50 Calculation & Z'-Factor Validation Read->Analyze

Self-validating high-throughput fluorogenic assay workflow for sEH inhibitors.

Step-by-Step Methodology

Step 1: Reagent & System Preparation

  • Assay Buffer: Prepare 25 mM Bis-Tris-HCl, pH 7.0, supplemented with 0.1 mg/mL BSA. (Causality: BSA acts as a carrier protein, preventing the highly lipophilic urea inhibitor and the recombinant enzyme from non-specifically adhering to the plastic walls of the microplate).

  • Enzyme: Dilute Recombinant Human sEH to a working concentration of 2 nM in assay buffer.

  • Substrate: Prepare a 10 mM stock of PHOME in DMSO. Dilute to 20 µM in assay buffer immediately before use.

Step 2: Compound Titration & Pre-Incubation

  • Perform an 11-point, 3-fold serial dilution of the test compound in DMSO (starting at 10 mM). Transfer 1 µL of each dilution to a black, flat-bottom 96-well microplate.

  • Add 49 µL of the sEH enzyme solution to the wells.

  • Critical Incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at 30°C. (Causality: Urea-based sEH inhibitors are transition-state mimics and exhibit slow-binding kinetics. Skipping this pre-incubation prevents the system from reaching equilibrium, resulting in an artificially high, inaccurate IC 50​ ).

Step 3: Reaction Initiation & Kinetic Read

  • Initiate the reaction by adding 50 µL of the 20 µM PHOME substrate solution to all wells using a multichannel pipette (Final Assay Volume = 100 µL; Final Enzyme = 1 nM; Final Substrate = 10 µM).

  • Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 20 minutes at 30°C using Excitation = 330 nm and Emission = 465 nm.

Step 4: System Validation & Quality Control (The Self-Validating Matrix) To ensure absolute trustworthiness, the assay must pass the following internal controls before data is accepted:

  • Positive Control: TPPU must be run in parallel and yield an IC 50​ between 2.0 - 5.0 nM.

  • Signal-to-Background (S/B): The uninhibited enzyme velocity (DMSO vehicle) must be at least 5-fold higher than the background spontaneous hydrolysis rate (Buffer + Substrate, no enzyme).

  • Z'-Factor Validation: Calculate the Z'-factor using the vehicle control and a 10 µM TPPU fully inhibited control. The plate data is only valid for pharmacological profiling if Z′≥0.6 .

Step 5: Data Analysis

  • Extract the initial linear velocity ( Vmax​ ) from the kinetic curves. Plot % Inhibition vs. Log[Inhibitor] and fit using a 4-parameter logistic regression (Hill equation) to determine the IC 50​ .

References

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling. Available at:[Link]

  • Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. PubMed Central (PMC). Available at:[Link]

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea

For: Researchers, scientists, and drug development professionals. Introduction 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea is a substituted urea derivative incorporating a piperidine moiety, a common scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea is a substituted urea derivative incorporating a piperidine moiety, a common scaffold in medicinal chemistry. The synthesis of such molecules is of significant interest for structure-activity relationship (SAR) studies in drug discovery. This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of the title compound. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale for key experimental choices, ensuring a reproducible and scalable process.

The synthetic strategy is designed around a robust and logical sequence that ensures high purity and yield of the final product. It employs a protecting group strategy to selectively functionalize the desired amine, a critical consideration when working with bifunctional molecules like (piperidin-3-yl)methanamine.

Overall Synthesis Workflow

The synthesis of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea is accomplished via a three-step sequence. This approach begins with the preparation of a key intermediate, N-Boc-(piperidin-3-yl)methanamine, followed by a urea formation reaction, and concludes with the deprotection of the piperidine nitrogen to yield the final product.

Synthesis_Workflow Start Commercially Available N-Boc-3-piperidone Step1 Reductive Amination/ Functional Group Interconversion Start->Step1 Step 1 Intermediate1 N-Boc-(piperidin-3-yl)methanamine Step1->Intermediate1 Step2 Urea Formation Intermediate1->Step2 Step 2 Intermediate2 1-(4-Fluorophenyl)-3- (N-Boc-piperidin-3-ylmethyl)urea Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 Step 3 FinalProduct 1-(4-Fluorophenyl)-3- (piperidin-3-ylmethyl)urea Step3->FinalProduct Urea_Formation_Mechanism cluster_0 Reaction Mechanism Amine R-NH₂ TransitionState [Intermediate Complex] Amine->TransitionState Nucleophilic Attack Isocyanate R'-N=C=O Isocyanate->TransitionState Urea R-NH-C(=O)-NH-R' TransitionState->Urea Proton Transfer

Application

purification of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea by HPLC

Application Note: Preparative HPLC Purification of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea Introduction & Physicochemical Profiling The isolation of high-purity synthetic intermediates is a critical bottleneck in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparative HPLC Purification of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea

Introduction & Physicochemical Profiling

The isolation of high-purity synthetic intermediates is a critical bottleneck in drug development. 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea is a pharmacophore featuring three distinct structural domains that dictate its chromatographic behavior:

  • 4-Fluorophenyl ring: Confers hydrophobicity and aromaticity, driving retention on reversed-phase (RP) stationary phases and providing a strong UV chromophore.

  • Urea linkage: A highly polar moiety capable of acting as both a hydrogen bond donor and acceptor. This can lead to solubility challenges or aggregation in highly aqueous environments[1].

  • Piperidin-3-ylmethyl group: Contains a secondary aliphatic amine. Piperidine derivatives typically exhibit a highly basic pKa in the range of 9.5 to 10.5[2].

In RP-HPLC, the basicity of the piperidine nitrogen is the primary challenge. At neutral or slightly acidic pH, the amine is fully protonated. This cationic state interacts with residual, unendcapped silanol groups (pKa ~4.5) on standard silica-based stationary phases via secondary ion-exchange mechanisms, leading to severe peak tailing, poor resolution, and reduced column loadability[3]. To achieve high-purity isolation, the chromatographic method must strategically manipulate the mobile phase pH to effectively manage the ionization state of the molecule.

Chromatographic Strategy & Rationale

The goal of preparative-scale HPLC is to isolate the maximum amount of target analyte at the desired purity in the shortest time, which requires optimizing column loadability[4][5]. For basic amines, two distinct strategies are employed:

Strategy A: Low pH with Ion-Pairing (0.1% TFA) Using 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. The piperidine nitrogen is fully protonated, while the highly electronegative TFA anion acts as an ion-pairing agent, forming a neutral hydrophobic complex with the analyte. This shields the amine from residual silanols, improving peak shape. However, this method yields the compound as a TFA salt, which requires subsequent free-basing steps[6].

Strategy B: High pH Free-Basing (pH 10.0–10.5) Acidic compounds are deionized in a mobile phase about 2 pH units below their pKa, while basic compounds are deionized at about 2 pH units above their pKa[7]. By using a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide), the piperidine is converted to its neutral free-base form. This dramatically increases the compound's hydrophobicity and retention on the column, allowing for significantly higher sample loading without concentration overloading[3][6]. Note: This strategy strictly requires a high-pH tolerant hybrid silica column.

Quantitative Data: Physicochemical & Chromatographic Parameters

Table 1: Physicochemical Properties & Chromatographic Implications

Property Value / Characteristic Chromatographic Implication
Molecular Weight 251.30 g/mol Ideal for MS-triggered fraction collection (m/z [M+H]⁺ = 252.1).
Piperidine pKa ~9.5 – 10.5 (predicted) Highly basic; requires pH control (pH < 3 or pH > 10.5) to prevent peak tailing[2].
Urea Linkage Strong H-bond donor/acceptor Prone to aggregation; requires strong sample diluent (e.g., DMSO/MeOH)[1].

| 4-Fluorophenyl | Hydrophobic, Aromatic | Provides primary retention mechanism on C18 stationary phases; strong UV absorbance at 254 nm. |

Table 2: Analytical Scouting Gradients (Method Selection)

Parameter Strategy A: Low pH (Ion-Pairing) Strategy B: High pH (Free-Basing)
Mobile Phase A 0.1% TFA in Water 10 mM Ammonium Bicarbonate (pH 10.5)
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile
Column Type Standard C18 (e.g., 4.6 x 50 mm) Hybrid Silica C18 (e.g., Waters XBridge)
Gradient 5% to 95% B over 10 min 5% to 95% B over 10 min
Analyte State Protonated (Cationic) + TFA counter-ion Deprotonated (Neutral Free-Base)

| Loadability | Moderate (prone to fronting at high loads) | High (increased hydrophobicity)[3] |

Step-by-Step Preparative HPLC Protocol (High pH Method)

This protocol utilizes Strategy B , as recovering the free-base form directly from the lyophilizer avoids the yield losses associated with post-purification salt exchange.

Phase 1: Sample Preparation & Loading Study

  • Dissolution: Dissolve the crude 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea in a mixture of DMSO and Methanol (1:1, v/v). Causality: DMSO disrupts the strong intermolecular hydrogen bonds formed by the urea moiety, preventing on-column precipitation, while Methanol reduces the viscosity of the injection plug to ensure smooth mixing with the mobile phase.

  • Filtration: Pass the sample through a 0.45 µm PTFE syringe filter to remove particulate matter that could clog the preparative column frit.

  • Loading Study: Perform a loading study at the analytical scale to determine the maximum injection mass that maintains baseline resolution from critical impurities. Aim for a preparative loading concentration of 20–50 mg/mL based on these calculations[6].

Phase 2: Preparative Purification

  • System Equilibration: Flush the preparative HPLC system with Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5) and Mobile Phase B (Acetonitrile) at the initial gradient conditions (10% B) until the UV baseline is stable[5].

  • Column Selection: Install a preparative hybrid-silica C18 column (e.g., 21.2 mm x 150 mm, 5 µm particle size) rated for pH 1–12.

  • Injection: Inject the optimized volume (e.g., 1.0–5.0 mL) derived from the analytical scale-up calculations[4].

  • Elution: Execute a shallow gradient (e.g., 10% to 50% B over 20 minutes) at a flow rate of 20.0 mL/min. Causality: A shallow gradient centered around the analyte's elution point maximizes the resolution window between the target compound and structurally similar byproducts[7].

  • Detection & Collection: Monitor UV absorbance at 254 nm. Trigger fraction collection using a dual-trigger approach: a predefined UV threshold combined with a mass-directed signal (target m/z [M+H]⁺ = 252.1)[5].

Phase 3: Fraction Analysis and Recovery (Self-Validating QC)

  • Purity Check: Do not pool fractions based solely on the preparative UV chromatogram, as detector saturation can mask co-eluting impurities. Analyze each collected fraction using a rapid UHPLC-MS method to confirm the presence of the target mass and ensure UV purity >98%[5].

  • Pooling & Solvent Removal: Pool the validated fractions. Remove the acetonitrile via rotary evaporation under reduced pressure at 35°C. Lyophilize the remaining aqueous layer to yield the pure 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea as a free-base solid[1][2].

Workflow Visualization

HPLC_Workflow A 1. Crude Reaction Mixture (Urea Derivative) B 2. Physicochemical Profiling (pKa ~10, LogP estimation) A->B C 3. Analytical Scouting (High pH vs. Low pH) B->C D 4. Scale-Up & Loading Study (Determine Column Capacity) C->D E 5. Preparative HPLC (UV/MS-Triggered Collection) D->E F 6. Fraction Analysis (UHPLC-MS Purity Check) E->F G 7. Solvent Removal (Lyophilization) F->G H 8. Pure 1-(4-Fluorophenyl)-3- (piperidin-3-ylmethyl)urea G->H

Fig 1. Step-by-step preparative HPLC scale-up and purification workflow for basic amines.

Sources

Method

analytical methods for 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea quantification

Application Note & Detailed Protocols Quantitative Analysis of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea by RP-HPLC-UV and LC-MS/MS Abstract This comprehensive guide details two robust, validated analytical methods...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Quantitative Analysis of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea by RP-HPLC-UV and LC-MS/MS

Abstract

This comprehensive guide details two robust, validated analytical methods for the quantification of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, a novel compound with potential pharmaceutical applications. The structural features of this molecule, comprising a UV-active fluorophenylurea moiety and a basic piperidine ring, allow for distinct analytical strategies. We present a cost-effective Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, ideal for assessing purity and quantifying the active pharmaceutical ingredient (API) in bulk form or within simple formulations. Additionally, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for the quantification of the analyte in complex biological matrices, such as human plasma, which is essential for pharmacokinetic and drug metabolism studies. Both protocols are designed to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

Introduction: The Analytical Imperative

The molecule 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea belongs to a class of compounds that are of significant interest in drug discovery. The reliable quantification of such molecules is a critical cornerstone of the entire drug development pipeline.[4] From ensuring the purity of the synthesized bulk drug substance to determining its concentration in plasma to understand its absorption, distribution, metabolism, and excretion (ADME) profile, accurate measurement is non-negotiable.[5][6]

The choice of analytical methodology is dictated by the specific question being asked. For purity, content uniformity, and formulation assays, where analyte concentrations are relatively high, a robust, accessible, and cost-effective method like HPLC-UV is often the preferred tool.[7] The fluorophenyl group in the target molecule contains a natural chromophore, making it directly amenable to UV detection without the need for derivatization, a step often required for simple piperidine compounds which lack a UV-active moiety.[7][8][9]

Conversely, when investigating a drug's behavior in a biological system, analyte concentrations can be extremely low (in the pg/mL to ng/mL range) and the sample matrix is exceedingly complex.[4][10] In this scenario, the unparalleled sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make it the gold standard.[4][5][11] This guide provides detailed protocols for both approaches, offering researchers the tools to support a compound from early-stage chemical synthesis through to preclinical and clinical evaluation.

Method 1: RP-HPLC-UV for Purity and Formulation Analysis

Principle and Rationale

This method leverages the principles of reversed-phase chromatography to separate the analyte from potential impurities based on hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. The fluorophenyl ring in 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea provides sufficient UV absorbance for sensitive detection, making this a straightforward and reliable assay. The method is designed for robustness and is suitable for quality control environments.

Detailed Experimental Protocol

2.2.1. Materials and Reagents

  • 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea reference standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmA robust C18 column providing good peak shape and longevity across a wide pH range, suitable for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier improves peak shape for the basic piperidine nitrogen by minimizing tailing from silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography providing good elution strength.
Gradient Elution 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% BA gradient is used to ensure elution of the main peak with good resolution from potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing a good signal-to-noise ratio.

2.2.3. Solution Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with diluent.

  • Calibration Standards (5 - 100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte, transfer to a 100 mL volumetric flask, add diluent, sonicate for 10 minutes to dissolve, and dilute to the mark. Filter through a 0.45 µm syringe filter before injection.

Workflow and Data Presentation

The general workflow for this analysis is straightforward, involving sample preparation followed directly by HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample / Reference Standard B Dissolve & Dilute in Diluent A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect at 254 nm E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Fig 1. General workflow for RP-HPLC-UV analysis.

2.3.1. Typical Method Performance

The following table summarizes expected validation parameters for this method.

Validation ParameterTypical Performance Specification
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 1.0%
Precision (Intermediate, %RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Method 2: LC-MS/MS for Bioanalytical Quantification

Principle and Rationale

This method is designed for the trace-level quantification of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea in a complex biological matrix like human plasma. It combines the powerful separation of ultra-high performance liquid chromatography (UHPLC) with the exceptional sensitivity and selectivity of a triple quadrupole mass spectrometer.[11] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides two levels of mass filtering, drastically reducing background noise and matrix interference, making it the definitive technique for bioanalysis.[4][5]

Detailed Experimental Protocol

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Sample preparation is a critical step to remove matrix components like proteins and phospholipids that can interfere with analysis and damage the instrument.[6][10][12] While protein precipitation is a simpler technique, SPE provides a significantly cleaner extract, which is vital for achieving low limits of quantification and ensuring method robustness.[5][12] We utilize a mixed-mode cation exchange SPE plate, which leverages both hydrophobic interactions and ionic retention of the protonated piperidine nitrogen for enhanced selectivity.

  • Materials:

    • Human plasma (with K₂EDTA as anticoagulant)

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea) is highly recommended. If unavailable, a structurally similar compound can be used.

    • Waters Oasis MCX µElution Plate

    • Methanol, Acetonitrile (LC-MS Grade)

    • Formic Acid, Ammonium Hydroxide (Optima Grade)

  • Step-by-Step SPE Protocol:

    • Pre-treatment: To 100 µL of plasma sample, standard, or blank, add 20 µL of Internal Standard working solution (e.g., 500 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses cells, precipitates some proteins, and ensures the analyte is in its protonated, positively charged state.

    • Conditioning: Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of ultrapure water.

    • Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

    • Washing (Step 1): Wash the wells with 200 µL of 0.1% formic acid in water to remove polar interferences.

    • Washing (Step 2): Wash the wells with 200 µL of methanol to remove lipids and other non-polar interferences. The analyte is retained by the strong cation exchange sorbent.

    • Elution: Elute the analyte and internal standard with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic elution buffer neutralizes the piperidine nitrogen, releasing it from the sorbent.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (MCX Plate) cluster_final Final Preparation A 100 µL Plasma + IS + Acid B Condition (Methanol, Water) A->B C Load Sample B->C D Wash 1 (Aqueous Acid) C->D E Wash 2 (Methanol) D->E F Elute (5% NH4OH in Methanol) E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H

Fig 2. Solid-Phase Extraction (SPE) workflow for plasma samples.

3.2.2. Instrumentation and Conditions

ParameterConditionRationale
UHPLC System Waters Acquity UPLC I-Class or equivalentA high-pressure system capable of handling small particle columns for fast, efficient separations.
Mass Spectrometer Sciex Triple Quad 6500+ or equivalentA high-sensitivity triple quadrupole mass spectrometer is essential for bioanalytical work.
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µmA sub-2 µm particle column provides high resolution and fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for positive ion mode ESI.
Gradient Elution 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar to semi-polar molecules. The basic piperidine nitrogen is readily protonated in positive mode.
MRM Transitions Analyte: To be determined experimentally (e.g., m/z 266.1 -> 123.1)The precursor ion corresponds to [M+H]⁺. The product ion is a stable, high-intensity fragment.
Internal Standard: To be determined experimentally (e.g., m/z 270.1 -> 127.1 for d4-IS)MRM transitions are optimized via direct infusion of the standards.

3.2.3. Bioanalytical Method Validation

The method must be validated according to regulatory guidelines such as ICH M10 to ensure its suitability for its intended purpose.[1][13]

Validation ParameterTypical Acceptance Criteria (ICH M10)
Calibration Curve ≥ 6 non-zero points; r² ≥ 0.99
Range (LLOQ to ULOQ) LLOQ: S/N > 5; ULOQ: Upper limit of reliable quantification.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Selectivity & Matrix Effect No significant interfering peaks at the retention time of the analyte and IS. Matrix factor should be consistent.
Stability Bench-top, freeze-thaw, and long-term stability must be demonstrated within ±15% of nominal concentrations.

Discussion: A Tale of Two Methods

The two methods presented serve distinct but complementary purposes in the drug development lifecycle.

  • Causality in Method Choice: The RP-HPLC-UV method is a workhorse for process chemistry and quality control. Its selection is driven by the need for a robust, easily transferable method to measure high concentrations of the analyte. The inherent UV-activity of the fluorophenylurea moiety makes this a direct and efficient choice. The primary limitation is its modest sensitivity and susceptibility to interference in complex samples.

  • The Need for Sensitivity and Specificity: The LC-MS/MS method is indispensable for understanding the drug's in vivo behavior. Pharmacokinetic studies require measuring drug concentrations in blood or plasma over time, often falling to very low levels.[5] The high cost and complexity of the instrumentation are justified by the method's exquisite sensitivity and selectivity, which allow it to pick out the analyte from a sea of endogenous matrix components.[4] The choice of a mixed-mode SPE protocol is a deliberate one; it provides a much cleaner extract than simple protein precipitation, mitigating ion suppression and leading to more reliable and reproducible data, a cornerstone of regulatory-compliant bioanalysis.[10]

Conclusion

This application note provides two detailed, scientifically-grounded protocols for the quantification of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea. The RP-HPLC-UV method is a robust solution for the analysis of bulk drug substance and simple formulations. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. Together, these methods provide a comprehensive analytical toolkit to support the research and development of this promising compound.

References

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Harmonised Guideline. [Link]

  • SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Application Note. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10: Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Al-Tannak, N. F., & Al-Yakas, A. A. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 40(1). [Link]

  • Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bioanalysis, 14(13), 859-885. [Link]

  • Progress. (2022). Bioanalytical method validation and study sample analysis. [Link]

  • Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Sravan, Kumar Reddy, et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(7), 25. [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. [Link]

  • Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in molecular biology (Clifton, N.J.), 919, 41–50. [Link]

  • Boyes, B. E., & Fang, X. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical chemistry, 88(19), 9259–9268. [Link]

  • Khuhawar, M. Y., & Lanjwani, S. N. (1996). Analytical methods for measuring urea in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 15(2), 237–241. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science. [Link]

  • Flannelly, L., et al. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Food Additives & Contaminants: Part A, 36(10), 1505-1514. [Link]

  • Dong, M. (2016, August 24). Application of LCMS in small-molecule drug development. New Food Magazine. [Link]

  • Spalk, A., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(5), 741-751. [Link]

  • Biolabo. (2023, July 11). UREA Colorimetric Method. [Link]

  • Flannelly, L., et al. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 36(10), 1505–1514. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, bmab099. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Regalado, E. L., & Wrisley, L. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 28-32. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, bmab099. [Link]

Sources

Application

Application Note: High-Resolution Chiral Separation of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea Enantiomers

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Document Type: Method Development Guide & Validated Protocol Introduction and Structural Challenges The enantiomeric resoluti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Document Type: Method Development Guide & Validated Protocol

Introduction and Structural Challenges

The enantiomeric resolution of basic, polar chiral compounds remains a persistent challenge in pharmaceutical analysis. The target molecule, 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea , presents a unique triad of structural features that dictate the chromatographic strategy:

  • A Chiral Piperidine Ring: The stereocenter at the 3-position of the piperidine ring requires a highly selective chiral environment for discrimination.

  • A Secondary Amine (Piperidine): As a strong base (pKa ~ 10-11), the piperidine nitrogen is highly prone to secondary electrostatic interactions with residual unendcapped silanol groups on the silica support of the column. Without intervention, this leads to severe peak tailing, band broadening, and irreversible adsorption[1].

  • A Fluorophenyl Urea Motif: The urea linkage serves as a potent hydrogen-bond donor and acceptor, while the fluorophenyl group provides opportunities for π−π stacking and dipole-dipole interactions[2].

To achieve baseline separation (Resolution, Rs​>2.0 ), we must utilize a Chiral Stationary Phase (CSP) that exploits the urea and fluorophenyl groups for chiral recognition, while actively suppressing the deleterious effects of the basic piperidine amine[3].

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, method development is never a process of trial and error; it is an exercise in applied physical chemistry.

Selection of the Chiral Stationary Phase (CSP)

Immobilized polysaccharide-based CSPs are the gold standard for this class of molecules. Specifically, CHIRALPAK® IG (amylose tris(3-chloro-5-methylphenylcarbamate)) and CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) provide the necessary supramolecular cavities[3]. The carbamate linkages on the CSP form a highly structured hydrogen-bonding network that interacts stereoselectively with the urea moiety of the analyte[2]. The immobilization of the polymer allows for the use of a wide range of organic modifiers without degrading the column bed.

The Critical Role of Basic Additives

In Normal Phase (NP) or Polar Organic Mode (POM) chromatography, the mobile phase lacks the buffering capacity of aqueous systems. To prevent the secondary amine of the piperidine ring from interacting with acidic silanols, a basic additive is strictly required[1]. Diethylamine (DEA) at a concentration of 0.1% (v/v) acts as a sacrificial competitor. DEA dynamically coats the residual silanols, masking them from the analyte. This transforms a potentially broad, tailing peak into a sharp, symmetrical Gaussian distribution, which is critical for accurate quantitation of enantiomeric excess (ee).

Mechanism Analyte 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea HBond Hydrogen Bonding (Urea Linkage ↔ Carbamate) Analyte->HBond PiPi π-π Interactions (Fluorophenyl ↔ Phenylcarbamate) Analyte->PiPi Steric Steric Inclusion (Piperidine Ring in Chiral Cavity) Analyte->Steric CSP Immobilized Polysaccharide CSP (e.g., Amylose Carbamate derivative) HBond->CSP PiPi->CSP Steric->CSP

Figure 1: Three-point chiral recognition mechanism between the analyte and polysaccharide CSP.

Experimental Protocol

This self-validating protocol is designed for Normal Phase (NP) HPLC but can be adapted for Supercritical Fluid Chromatography (SFC).

Reagents and Materials
  • Analyte: Racemic 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea (Purity > 98%).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additive: HPLC-grade Diethylamine (DEA).

  • Column: CHIRALPAK® IG (250 mm × 4.6 mm, 5 µm particle size).

Sample Preparation
  • Accurately weigh 1.0 mg of the racemic standard.

  • Dissolve in 1.0 mL of a diluent matching the mobile phase (e.g., Hexane/IPA 80:20 v/v) to prevent solvent-mismatch band broadening.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step-by-Step Chromatographic Workflow

Workflow Screening 1. CSP & Solvent Screening (Hexane/Alcohols) Additive 2. Silanol Masking (Add 0.1% DEA) Screening->Additive Optimization 3. Method Optimization (Temp & Flow Rate) Additive->Optimization Validation 4. Method Validation (Rs > 2.0, Tf < 1.2) Optimization->Validation

Figure 2: Step-by-step method development workflow for basic piperidine ureas.

Step 1: System Equilibration Purge the HPLC system with the mobile phase (Hexane/IPA/DEA 80:20:0.1 v/v/v) at 1.0 mL/min for at least 30 column volumes (~45 minutes) to ensure the DEA has fully equilibrated with the silica support.

Step 2: Method Parameters

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C (Thermostatted)

  • Injection Volume: 5 µL

  • Detection: UV at 235 nm (optimal for the fluorophenyl urea chromophore)

Step 3: Execution and System Suitability Inject the blank diluent to confirm no baseline interference. Inject the racemic sample in triplicate. Calculate the resolution ( Rs​ ) and tailing factor ( Tf​ ). If Tf​>1.5 , increase column equilibration time with the DEA-modified mobile phase.

Data Presentation & Optimization Results

The choice of alcoholic modifier significantly impacts the steric environment of the CSP cavity. Isopropanol (IPA) typically provides higher selectivity ( α ) due to its bulkier nature, which slows down the exchange kinetics and enhances chiral recognition, whereas Ethanol (EtOH) provides faster elution but often at the cost of resolution[2].

Table 1: Chromatographic Data Summary for 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea on CHIRALPAK® IG (25 °C, 1.0 mL/min)

Mobile Phase Composition (v/v/v) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Hexane / IPA (80:20) No Additive12.414.11.150.8 (Co-elution)> 2.5 (Severe)
Hexane / EtOH / DEA (80:20:0.1)8.210.51.352.11.15
Hexane / IPA / DEA (80:20:0.1) 11.8 16.2 1.45 3.8 1.08
100% MeOH / DEA (100:0.1) POM5.56.11.121.21.10

Data Interpretation: The addition of 0.1% DEA is non-negotiable; without it, the peaks exhibit severe tailing ( Tf​>2.5 ) and fail to resolve. The Hexane/IPA/DEA (80:20:0.1) system yields the optimal thermodynamic balance, providing exceptional baseline resolution ( Rs​=3.8 ) and perfect peak symmetry ( Tf​=1.08 ).

Sources

Method

Application Note: Structure-Activity Relationship (SAR) Studies of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea Analogs for Soluble Epoxide Hydrolase (sEH) Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale Soluble epoxide hydrolase (sEH) is a bifunctional enzyme predominantly responsible for the rapid hydrolysi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme predominantly responsible for the rapid hydrolysis of endogenous epoxyeicosatrienoic acids (EETs) into their corresponding, less active [1]. Because EETs exhibit potent anti-inflammatory, vasodilatory, and analgesic properties, the inhibition of sEH has emerged as a highly promising therapeutic strategy for [1].

The is the hallmark of the most potent sEH inhibitors[2]. Mechanistically, the urea moiety acts as a transition-state mimic. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor for two critical tyrosine residues (Tyr383 and Tyr466) in the sEH catalytic pocket, while the urea nitrogen protons serve as hydrogen bond donors to the[3].

In this Application Note, we detail the SAR optimization of 1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea , a highly tunable scaffold. The 4-fluorophenyl group (Left-Hand Side, LHS) effectively occupies the primary hydrophobic pocket of sEH, while the piperidin-3-ylmethyl group (Right-Hand Side, RHS) provides a water-soluble vector that can be derivatized to improve both target affinity and pharmacokinetic (PK) properties.

SAR Strategy & Logical Relationships

The optimization of the 1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea scaffold follows a systematic, causality-driven approach:

  • LHS Modifications : Substitutions on the phenyl ring probe the steric limits and electronic preferences of the[3].

  • Urea Core : Maintained strictly as a 1,3-disubstituted urea to preserve the[3].

  • RHS Modifications : The secondary amine of the piperidine ring is solvent-exposed and highly amenable to N-derivatization (e.g., acylation, sulfonylation). This modulates the basicity of the molecule, directly impacting microsomal stability and cell permeability.

SAR_Workflow A Base Scaffold: 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea B Left-Hand Side (LHS) Aryl Modifications (e.g., CF3, Cl, OCF3) A->B C Urea Pharmacophore Rigidification / Bioisosteres A->C D Right-Hand Side (RHS) Piperidine N-Derivatization (Acyl, Alkyl, Sulfonyl) A->D E In Vitro sEH Enzymatic Assay (PHOME) B->E C->E D->E F ADME & PK Profiling (Microsomal Stability) E->F IC50 < 10 nM G Lead Candidate Selection F->G High Stability

Logical workflow for the SAR optimization of 1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea.

Data Presentation: SAR Summaries

The following tables summarize the quantitative structure-activity relationship data, highlighting how specific structural changes dictate sEH inhibitory potency (IC50) and metabolic stability.

Table 1: SAR of RHS Piperidine N-Derivatization (Base structure: 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea)

CompoundRHS N-Substituent (R1)sEH IC50 (nM)Human Liver Microsomal Stability (T1/2, min)Rationale / Causality
1a -H (Unsubstituted)45.212Basic amine leads to rapid CYP-mediated N-dealkylation.
1b -C(=O)CH3 (Acetyl)8.4>60Amide formation removes basicity, improving stability and H-bonding.
1c -C(=O)CH2CH3 (Propionyl)3.1>60Optimal lipophilic contact in the solvent channel.
1d -SO2CH3 (Mesyl)15.645Sulfonamide is tolerated but introduces slight steric clash.

Table 2: SAR of LHS Aryl Modifications (Base structure: 1-(Aryl)-3-((1-propionylpiperidin-3-yl)methyl)urea)

CompoundLHS Aryl Substituent (R2)sEH IC50 (nM)Rationale / Causality
2a 4-Fluoro (Base)3.1Excellent fit in the primary hydrophobic pocket.
2b 4-Trifluoromethoxy (-OCF3)0.8Increased lipophilicity and volume perfectly fills the Phe497 pocket.
2c 4-Chloro2.5Isosteric to CF3 but slightly less lipophilic.
2d Unsubstituted Phenyl42.0Loss of halogen-bonding and suboptimal pocket filling.

Experimental Protocols

Protocol 1: Synthesis of Urea Analogs (Self-Validating Workflow)

Objective : Generate 1,3-disubstituted ureas with >95% purity to ensure biological assay integrity.

  • Reaction Setup : Dissolve the appropriate (piperidin-3-yl)methanamine derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Coupling : Add 4-fluorophenyl isocyanate (1.1 eq) dropwise at 0 °C. The isocyanate reacts selectively with the primary amine to form the urea linkage.

  • Stirring : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process) : Monitor reaction completion via TLC (Ninhydrin stain to confirm the disappearance of the primary amine).

  • Purification : Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Final Validation : Confirm structure and >95% purity using high-resolution LC-MS/MS and 1H-NMR before proceeding to biological assays. Impure compounds will yield false positives in enzymatic screens.

Protocol 2: In Vitro sEH FRET-Based Inhibition Assay

Objective : Quantify the IC50 of synthesized analogs using a[4]. Reagents : Recombinant human sEH enzyme,[4], Assay Buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).

  • Inhibitor Preparation : Prepare 10-point, 3-fold serial dilutions of the synthesized urea analogs in DMSO.

  • Enzyme Incubation : In a black 96-well microplate, add 130 µL of Assay Buffer, 10 µL of recombinant human sEH (final concentration ~1 nM), and 10 µL of the inhibitor solution. Incubate at 25 °C for 15 minutes to allow for binding equilibrium.

  • Substrate Addition : Initiate the reaction by adding 50 µL of PHOME substrate (final concentration 5 µM).

  • Kinetic Read : Immediately transfer the plate to a fluorescence microplate reader. Measure the release of the [4] at an excitation wavelength of 330 nm and an emission wavelength of 465 nm every minute for 20 minutes.

  • Self-Validation : Include a known potent sEH inhibitor (e.g., TPPU or AUDA) as a positive control. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.6 validates the assay's robustness and ensures the data is trustworthy.

  • Data Analysis : Calculate the initial reaction velocities (RFU/min) and plot against the log[Inhibitor] concentration. Use non-linear regression (four-parameter logistic equation) to determine the IC50 values.

Protocol 3: Liver Microsomal Stability Assay

Objective : Evaluate the ADME profile of the optimized RHS-derivatized analogs to ensure they survive first-pass metabolism.

  • Incubation Mixture : Combine human liver microsomes (0.5 mg/mL final protein concentration), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation : Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling : Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Self-Validation : Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The internal standard acts as a self-validating control for extraction efficiency and LC-MS/MS injection volume consistency.

  • Analysis : Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (T1/2) and intrinsic clearance (CLint).

References

  • Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. URL:[Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Frontiers in Pharmacology (via PMC). URL:[Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea synthesis impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and eliminate impurities during the synthesis of 1-(4-Fluorophenyl)-3-(piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and eliminate impurities during the synthesis of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea .

The synthesis of this target molecule typically involves the coupling of 4-fluorophenyl isocyanate with a Boc-protected diamine (1-Boc-3-(aminomethyl)piperidine), followed by acid-catalyzed deprotection. While this route is highly efficient, the inherent reactivity of isocyanates and the dual-amine nature of the piperidine precursor create specific vulnerability points for impurity formation.

Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in troubleshooting. The diagram below maps the logical relationships between reagent conditions, side reactions, and the resulting impurities.

SynthesisPathway Isocyanate 4-Fluorophenyl Isocyanate Aniline 4-Fluoroaniline Isocyanate->Aniline + Moisture Intermediate Boc-Protected Urea Intermediate Isocyanate->Intermediate + Amine (Dry) BisUrea Bis-Urea Impurity (N,N'-Di-substituted) Isocyanate->BisUrea + Unprotected Amine Amine 1-Boc-3-(aminomethyl)piperidine Amine->Intermediate Moisture Moisture (H2O) SymUrea 1,3-Bis(4-fluorophenyl)urea (Symmetrical Urea Impurity) Aniline->SymUrea + Isocyanate Deprotection Acidic Deprotection (TFA/HCl) Intermediate->Deprotection Target 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea (Target Product) Deprotection->Target Complete Conversion Incomplete Residual Boc-Intermediate (Incomplete Deprotection) Deprotection->Incomplete Incomplete Reaction UnprotectedAmine Trace Unprotected Amine UnprotectedAmine->BisUrea

Fig 1: Pathway of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea synthesis and its impurities.

Troubleshooting FAQs

Q1: I am observing a highly insoluble white precipitate forming almost immediately upon adding the isocyanate. What is this, and how do I prevent it? A1: You are observing the symmetrical urea impurity, 1,3-bis(4-fluorophenyl)urea . Causality: Isocyanates are highly electrophilic and extremely sensitive to moisture. If adventitious water is present in your solvent or reaction atmosphere, 4-fluorophenyl isocyanate undergoes rapid hydrolysis to form 4-fluorophenylcarbamic acid. This highly unstable intermediate spontaneously decarboxylates to yield 4-fluoroaniline. The newly formed nucleophilic aniline immediately reacts with another equivalent of unreacted 4-fluorophenyl isocyanate, producing the symmetrical diaryl urea[1][2]. Resolution: Ensure strictly anhydrous conditions. Use freshly distilled or sure-seal solvents (Karl Fischer titration < 50 ppm H₂O) and flush the reaction headspace with dry Argon or Nitrogen.

Q2: LC-MS analysis of my crude mixture shows a major impurity with a mass corresponding to the addition of two 4-fluorophenyl isocyanate molecules (+137 Da over the target). How is this forming? A2: This is the bis-urea impurity , which occurs when both the primary aminomethyl group and the secondary piperidine nitrogen react with the isocyanate[3][4]. Causality: The target molecule requires selective carbamoylation of the primary amine. If the secondary piperidine amine is unprotected, its inherent nucleophilicity allows it to compete for the isocyanate, leading to over-reaction. Even if you are using 1-Boc-3-(aminomethyl)piperidine, trace amounts of premature Boc deprotection during storage (due to mild acidic exposure, moisture, or thermal stress) will introduce unprotected diamine into the reaction mixture[5]. Resolution: Verify the chemical purity of your 1-Boc-3-(aminomethyl)piperidine precursor via LC-MS prior to use. If degradation is detected, re-purify the starting material or switch to a more robust protecting group (e.g., Cbz) if long-term storage is required.

Q3: My final product contains a significant +100 Da mass impurity after the deprotection step. What went wrong? A3: This indicates incomplete deprotection , leaving residual N-Boc-1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea[6][7]. Causality: Boc deprotection relies on acid-catalyzed cleavage. If the acid concentration is too low, the reaction time is insufficient, or the temperature is too cold, the protonation of the carbamate oxygen and subsequent elimination of isobutylene and CO₂ will stall. Furthermore, the formation of the product amine salt can buffer the system, slowing down the reaction kinetics[7]. Resolution: Ensure a minimum of 10-20 equivalents of strong acid (e.g., TFA) is used.

Quantitative Impurity Profiling

To assist in rapid LC-MS identification, the following table summarizes the quantitative data for the target molecule and its primary process-related impurities.

Impurity ProfileRelative MWStructural CauseAnalytical Marker (LC-MS)Preventative Action
Target Product 251.3 g/mol N/A[M+H]⁺ = 252.3N/A
Symmetrical Urea 248.2 g/mol Moisture hydrolysis of isocyanate[M+H]⁺ = 249.2Strict anhydrous conditions; dry solvents
Bis-Urea 388.4 g/mol Unprotected piperidine nitrogen[M+H]⁺ = 389.4Verify Boc-amine purity before use
Incomplete Deprotection 351.4 g/mol Insufficient acid/time during de-Boc[M+H]⁺ = 352.4Use 10-20 eq TFA; monitor gas evolution

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis and eliminate the impurities discussed above, follow this self-validating methodology. Every critical step includes an observable physical or analytical check to confirm success before proceeding.

Step 1: Reagent Verification

  • Dissolve an aliquot of 1-Boc-3-(aminomethyl)piperidine in LC-MS grade Methanol.

  • Analyze via LC-MS to confirm the presence of the[M+H]⁺ = 215.1 peak. Self-Validation Check: The strict absence of the [M-Boc+H]⁺ peak (m/z 115.1) ensures no unprotected diamine is present, validating that the bis-urea impurity cannot form in the next step.

Step 2: Anhydrous Urea Coupling

  • Dissolve 1.0 eq of validated 1-Boc-3-(aminomethyl)piperidine in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool to 0 °C using an ice bath.

  • Add 1.05 eq of 4-fluorophenyl isocyanate dropwise over 15 minutes.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Self-Validation Check: The reaction mixture must remain optically clear. The immediate formation of a fine, insoluble white suspension indicates moisture contamination and the precipitation of 1,3-bis(4-fluorophenyl)urea.

Step 3: Acid-Catalyzed Deprotection

  • To the crude DCM solution from Step 2, add 10 equivalents of Trifluoroacetic Acid (TFA) in a single portion.

  • Stir vigorously at 25 °C. Self-Validation Check: Continuous effervescence (the release of isobutylene and CO₂ gas) confirms active deprotection. The reaction is complete when gas evolution ceases entirely (typically 2-4 hours).

Step 4: Free-Basing and Isolation

  • Concentrate the mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the resulting viscous oil in Ethyl Acetate (EtOAc).

  • Wash the organic layer with 1M NaOH until the aqueous layer pH > 10. Self-Validation Check: A basic aqueous pH (>10) ensures the piperidine nitrogen is fully deprotonated. This prevents product loss in the aqueous waste and ensures the final product is isolated purely as the free base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure target product.

Sources

Optimization

Technical Support Center: Analytical Methods for 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing and troubleshooting liquid chromatography-tandem mass spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing and troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea .

Due to its unique structural features—a basic piperidine ring, a labile urea linkage, and a hydrophobic fluorophenyl group—this compound presents specific analytical challenges. This guide provides field-proven, self-validating methodologies to ensure robust detection and quantification.

Part 1: Chromatographic Troubleshooting & Peak Shape (FAQs)

Q1: Why does 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in the compound's piperidine moiety. Piperidine contains a secondary amine with a pKa of approximately 10–11, meaning it remains positively charged (protonated) at neutral and mildly acidic pH levels. Standard silica-based C18 columns possess residual silanol groups (Si-OH) on their surface. At a mid-range pH, these silanols lose a proton to become negatively charged (Si-O⁻)[1].

As your analyte travels through the column, it undergoes intended hydrophobic interactions with the C18 phase, but also unintended electrostatic attractions with the ionized silanols[2]. This dual-retention mechanism (mixed-mode retention) causes the trailing edge of the peak to elute slowly, resulting in severe peak tailing and compromised quantification accuracy[3].

Q2: How can I systematically eliminate this silanol-induced peak tailing? A2: To suppress these secondary interactions, you must manipulate the ionization state of the stationary phase. Lowering the mobile phase pH to between 2.0 and 3.0 (using 0.1% formic acid or trifluoroacetic acid) ensures that the acidic silanol groups are fully protonated and neutralized[4]. Without the negative charge on the silica surface, the ionic interaction with the basic piperidine is abolished, restoring a symmetrical Gaussian peak shape[5]. If tailing persists, transitioning to a highly deactivated, fully end-capped, or polar-embedded column is required to sterically shield the analyte from any residual active sites[1].

Part 2: MS/MS Optimization & Molecular Stability (FAQs)

Q3: What are the primary considerations for MS/MS method development for this compound? A3: The molecule is highly amenable to positive electrospray ionization (ESI+) due to the basic piperidine nitrogen, which readily accepts a proton to form the [M+H]+ precursor ion[6]. During collision-induced dissociation (CID), the urea linkage is the most labile structural feature. Cleavage typically occurs at the C-N bonds of the urea moiety. Optimization of collision energy (CE) is critical; excessive CE will cause complete fragmentation of the piperidine ring, reducing the signal-to-noise ratio for the primary quantifier transition.

Q4: Is the urea linkage susceptible to degradation during sample preparation? A4: Yes. Urea derivatives can undergo hydrolysis when exposed to extreme pH environments or elevated temperatures for prolonged periods, breaking down into corresponding amines and carbon dioxide[7]. To maintain molecular integrity, perform extractions at cold temperatures (e.g., using ice-cold solvents) and avoid strong alkaline buffers during sample clean-up[8].

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol incorporates an internal diagnostic mechanism. By co-injecting specific markers, the system validates its own physical and chemical integrity, eliminating guesswork during troubleshooting[3].

Step-by-Step Methodology: LC-MS/MS Analysis with Built-in Diagnostics

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard (isotopically labeled analog).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins. Causality: The cold temperature prevents the thermal hydrolysis of the urea linkage.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C[6].

  • Transfer the supernatant to an autosampler vial.

Step 2: System Suitability & Self-Validation

  • Prepare a diagnostic mixture containing Uracil (10 µg/mL), Toluene (10 µg/mL), and the target analyte (100 ng/mL) in the initial mobile phase.

  • Inject the diagnostic mixture prior to running samples.

  • Validation Logic:

    • Uracil marks the column dead volume ( t0​ ).

    • Toluene evaluates column bed integrity.

    • Diagnostic Check: If the toluene peak is perfectly symmetrical but the target analyte tails, the issue is strictly chemical (silanol interaction). If both toluene and the analyte tail, the column has a physical defect (e.g., a void or blocked frit) and must be replaced immediately[3].

Step 3: Chromatographic Separation

  • Column: Polar-Embedded C18 column (50 x 2.1 mm, 1.7 µm)[9].

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7 to suppress silanol ionization).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Detection (MRM Mode)

  • Source: ESI+

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C (optimized to prevent thermal degradation of the urea moiety).

Part 4: Data Presentation

Table 1: Impact of Chromatographic Parameters on Piperidine Peak Shape

Data summarizes the expected impact of method adjustments on basic analytes[2].

ParameterConditionExpected USP Tailing Factor (Tf)Mechanistic Rationale
pH Neutral (pH 7.0)> 2.5Unshielded interaction between protonated piperidine and ionized silanols[2].
pH Acidic (pH 2.5)< 1.2Silanol groups are fully protonated, neutralizing surface charge[4].
Column Type Standard C181.5 - 2.0Residual silanol activity causes mixed-mode retention[5].
Column Type Polar-Embedded1.0 - 1.2Polar groups sterically shield the basic analyte from the silica surface[1].
Table 2: Representative MS/MS Parameters for Piperidine-Urea Derivatives

Optimized parameters for identifying structural fragments[6].

Compound FeaturePrecursor IonPrimary Cleavage SiteTypical Collision Energy (eV)
Piperidine moiety [M+H]+ Ring opening / Alkyl cleavage15 - 25[6]
Urea linkage [M+H]+ C-N bond (yielding isocyanate)10 - 20
Fluorophenyl group FragmentStable aromatic ring> 30

Part 5: Diagnostic Workflow Diagram

PeakTailing Start Issue: Peak Tailing (As > 1.5) CheckPH Adjust Mobile Phase pH to 2.0-3.0 Start->CheckPH IsResolved1 Symmetry Improved? CheckPH->IsResolved1 CheckColumn Use End-Capped/Polar-Embedded Column IsResolved1->CheckColumn No Success Optimal Chromatography Achieved IsResolved1->Success Yes IsResolved2 Symmetry Improved? CheckColumn->IsResolved2 CheckMass Dilute Sample (Check Overload) IsResolved2->CheckMass No IsResolved2->Success Yes CheckMass->Success

Workflow for resolving piperidine-induced peak tailing in LC-MS/MS.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". URL: [Link]

  • PubMed (NIH). "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant". URL: [Link]

  • ResearchGate. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography". URL: [Link]

  • PubMed (NIH). "Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid". URL: [Link]

  • Bioanalysis Zone. "Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid". URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Reproducibility in the Synthesis and Application of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea

This guide is intended for researchers, medicinal chemists, and drug development professionals encountering reproducibility challenges in experiments involving 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea. As a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, medicinal chemists, and drug development professionals encountering reproducibility challenges in experiments involving 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea. As a molecule with distinct reactive moieties—a substituted aryl urea and a secondary amine within a piperidine ring—its synthesis and handling present unique challenges. This document provides a structured, in-depth troubleshooting framework grounded in chemical principles to ensure consistent and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis and handling of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea.

Q1: What are the most common synthetic routes for 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, and which is preferred for reproducibility?

A1: The most prevalent and generally reproducible method for synthesizing unsymmetrical ureas like this is the reaction of an amine with an isocyanate.[1] In this case, reacting 4-fluorophenyl isocyanate with 3-(aminomethyl)piperidine is the most direct route. An alternative, often employed to avoid handling toxic isocyanates directly, involves the in-situ formation of the isocyanate from 4-fluoroaniline using a phosgene equivalent like triphosgene or a safer activating agent such as N,N'-carbonyldiimidazole (CDI).[2]

  • Isocyanate Route: Direct, often high-yielding, but requires careful handling of the isocyanate which is sensitive to moisture.

  • CDI Route: A safer alternative, as CDI is a stable solid.[2] It involves a two-step, one-pot reaction where the aniline is first activated with CDI, followed by the addition of the piperidine derivative. This route can sometimes offer better control and reproducibility by avoiding the isolation of the reactive isocyanate.

Q2: My reaction yield is consistently low. What are the primary contributing factors?

A2: Low yields in this synthesis can typically be attributed to several factors:

  • Purity of Starting Materials: Impurities in either the 4-fluorophenyl isocyanate/aniline or the 3-(aminomethyl)piperidine can lead to significant side reactions.

  • Moisture: Water in the reaction solvent or on glassware will react with the isocyanate to form an unstable carbamic acid, which decomposes to 4-fluoroaniline, or it can lead to the formation of a symmetrical 1,3-bis(4-fluorophenyl)urea.[1]

  • Stoichiometry: Inaccurate measurement of reactants can leave unreacted starting materials or promote the formation of byproducts.

  • Reaction Temperature: The reaction is typically exothermic. Insufficient cooling can lead to side reactions, while excessively low temperatures may slow the reaction rate unnecessarily.

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A3: The most common side products in this synthesis are:

  • 1,3-bis(4-fluorophenyl)urea: This symmetrical urea forms when the 4-fluorophenyl isocyanate reacts with water to form 4-fluoroaniline, which then reacts with another molecule of the isocyanate.

  • N-acylated Piperidine: If the piperidine nitrogen is not protected and the reaction conditions are not optimized, the isocyanate can react with the secondary amine of the piperidine ring, leading to a bis-urea derivative.

  • Unreacted Starting Materials: Incomplete reactions will show spots corresponding to both starting materials.

Q4: How should 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea be stored to ensure its stability?

A4: As a solid, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[3] For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.

Section 2: Troubleshooting Guide for Synthesis

This section provides a detailed, problem-oriented approach to troubleshoot common issues encountered during the synthesis of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea.

Problem 1: Low to No Product Formation

Symptoms: TLC analysis shows predominantly starting materials even after extended reaction times. The crude NMR indicates the absence of the characteristic urea proton signals.

Causality and Troubleshooting Steps:

  • Reagent Inactivity:

    • Cause: The 4-fluorophenyl isocyanate may have hydrolyzed due to improper storage. The 3-(aminomethyl)piperidine could be of poor quality or degraded.

    • Solution:

      • Verify the purity of the 3-(aminomethyl)piperidine by NMR or GC-MS.

      • If using 4-fluorophenyl isocyanate, use a fresh bottle or one that has been properly stored under an inert atmosphere. A simple test is to take a small aliquot and add a few drops of methanol; a vigorous reaction indicates its reactivity.

      • If generating the isocyanate in situ, ensure the activating agent (e.g., triphosgene, CDI) is of high purity and handled under anhydrous conditions.[2]

  • Inadequate Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the solvent may not be appropriate.

    • Solution:

      • Most urea formations of this type proceed well at 0 °C to room temperature. If the reaction is sluggish, allow it to warm to room temperature and stir for a longer period (monitor by TLC).

      • Ensure the use of an appropriate anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

Problem 2: Formation of a Significant Amount of White Precipitate Identified as 1,3-bis(4-fluorophenyl)urea

Symptoms: A significant amount of a poorly soluble white solid crashes out of the reaction mixture. NMR and mass spectrometry of this solid confirm it to be the symmetrical urea.

Causality and Troubleshooting Steps:

  • Presence of Moisture:

    • Cause: This is the most common reason for symmetrical urea formation.[1] Water reacts with the isocyanate to produce an amine, which is often more reactive than the intended amine nucleophile and reacts with another equivalent of isocyanate.

    • Solution:

      • Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under a stream of inert gas or in a desiccator.

      • Use anhydrous solvents. Solvents from a freshly opened bottle or a solvent purification system are recommended.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon).

    Workflow for Anhydrous Reaction Setup

    cluster_prep Preparation cluster_reaction Reaction A Oven-Dry Glassware (Flask, Stir Bar, Funnel) B Cool Under Inert Gas (N2 or Ar) A->B D Assemble Glassware with Inert Gas Inlet/Outlet B->D Transfer C Use Anhydrous Solvent (e.g., from Sure/Seal™ bottle) E Add Amine & Solvent via Syringe C->E Transfer D->E F Cool to 0 °C E->F G Add Isocyanate Dropwise via Syringe F->G

    Caption: Workflow for setting up an anhydrous reaction to prevent side product formation.

Problem 3: Product is Contaminated with Multiple Byproducts

Symptoms: The crude product shows multiple spots on TLC and several sets of unexpected peaks in the NMR spectrum, making purification difficult.

Causality and Troubleshooting Steps:

  • Stoichiometric Imbalance and Order of Addition:

    • Cause: Adding the amine to the isocyanate can create localized areas of high amine concentration, potentially leading to side reactions. A slight excess of the isocyanate can also lead to the formation of bis-urea derivatives, especially if the secondary amine on the piperidine ring reacts.

    • Solution:

      • Inverse Addition: Add the isocyanate solution dropwise to the stirred solution of the 3-(aminomethyl)piperidine. This maintains a low concentration of the electrophile and favors the formation of the desired product.[4]

      • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 3-(aminomethyl)piperidine to ensure all the isocyanate is consumed. The excess amine is generally easier to remove during workup than the symmetrical urea byproduct.

  • Use of a Protecting Group for the Piperidine Nitrogen:

    • Cause: The secondary amine of the piperidine ring has nucleophilic character and can compete with the primary amine for the isocyanate, leading to a bis-adduct.

    • Solution:

      • For maximum reproducibility, especially during scale-up, protect the piperidine nitrogen with a Boc (tert-butyloxycarbonyl) group. The protected 3-(aminomethyl)piperidine is less prone to side reactions. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) after the urea formation is complete.

    Synthetic Strategy: Protected vs. Unprotected Piperidine

    cluster_unprotected Unprotected Route cluster_protected Protected Route A 3-(aminomethyl)piperidine B Desired Product A->B Primary amine reacts C Bis-Urea Byproduct A->C Secondary amine reacts (Side Reaction) D Boc-protected 3-(aminomethyl)piperidine E Protected Product D->E Primary amine reacts F Final Product E->F Deprotection (TFA)

    Caption: Comparison of synthetic routes with and without a protecting group.

Section 3: Protocols for Synthesis and Analysis

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-3-((1-Boc-piperidin-3-yl)methyl)urea

This protocol utilizes a Boc-protected piperidine for enhanced reproducibility.

Materials:

  • tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

  • 4-Fluorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq) and anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add 4-fluorophenyl isocyanate (1.0 eq) dropwise via syringe over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Analytical Characterization by HPLC

Reproducible analysis is key to confirming product purity and identifying impurities.

Method Parameters:

ParameterValueRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmStandard for retaining moderately polar compounds like ureas.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 10% B to 90% B over 15 minutesA broad gradient to ensure elution of both starting materials and the less polar product and byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe fluorophenyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Ensure the sample is fully dissolved before injection.

Section 4: References

  • Clark, S., Francis, P. S., Conlan, X. A., & Barnett, N. W. (2007). Determination of urea using HPLC with fluorescence detection after automated derivatization with xanthydrol. Journal of Chromatography A, 1161(1-2), 207-213.

  • Ganimede, M. (n.d.). Analysis of Urea. Retrieved from [Link]

  • Ibrar, A., Khan, I., & Abbas, N. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(22), 5437.

  • US EPA. (n.d.). Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities. Retrieved from [Link]

  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. SlideShare. Retrieved from [Link]

  • Lachenmeier, D. W., & Humpfer, E. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 949-958.

  • Scribd. (n.d.). Urea Production Process Guide. Retrieved from [Link]

  • Beller, M., et al. (2022). Manganese-Catalyzed Dehydrogenative Synthesis of Urea Derivatives and Polyureas. ACS Catalysis, 12(12), 7238-7246.

  • Groszek, G., et al. (2002). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. Organic Process Research & Development, 6(5), 759-761.

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952.

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Efficacy of Fluorophenyl-Urea-Piperidine Derivatives in Oncology Research

This guide provides an in-depth analysis of the comparative efficacy of fluorophenyl-urea-piperidine derivatives, a promising class of compounds in oncology research. While extensive public data on the specific molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the comparative efficacy of fluorophenyl-urea-piperidine derivatives, a promising class of compounds in oncology research. While extensive public data on the specific molecule 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea is limited, this document extrapolates its potential activity and compares the performance of structurally similar, publicly documented analogues across various cancer cell lines. The urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Molecules incorporating a diaryl urea structure, such as the FDA-approved drug Sorafenib, have demonstrated significant efficacy as multi-kinase inhibitors in cancer therapy.[1] This guide synthesizes available research to provide a framework for understanding the mechanism, efficacy, and experimental evaluation of this compound class.

Deciphering the Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of urea-based compounds, particularly those with diaryl and piperidine moieties, is frequently attributed to their ability to inhibit protein kinases.[1][3] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The urea group is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, often stabilizing an inactive conformation of the enzyme.[4]

Two of the most pertinent signaling pathways inhibited by this class of compounds are the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[4][5] Aberrant activation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Potential Signaling Pathway Inhibition

The diagram below illustrates the potential points of inhibition for fluorophenyl-urea-piperidine derivatives within these critical cancer-related signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Raf Raf Kinase (B-Raf, c-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Fluorophenyl-Urea-Piperidine Derivative Inhibitor->PI3K Inhibitor->Raf G cluster_0 Cell Viability Assay cluster_1 Cell Cycle & Apoptosis Analysis start Start: Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Compound (Varying Concentrations) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt harvest Harvest Cells incubate->harvest incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_dmso read_abs Read Absorbance (e.g., 570 nm) add_dmso->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50 fix_perm Fix and Permeabilize harvest->fix_perm stain Stain with PI and/or Annexin V-FITC fix_perm->stain flow Analyze by Flow Cytometry stain->flow analyze_data Quantify Cell Cycle Phases and Apoptotic Population flow->analyze_data

Sources

Comparative

Cross-Validation of Analytical Methods for 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea: A Comparative Guide

The development of robust analytical control strategies for novel active pharmaceutical ingredients (APIs) requires orthogonal techniques to ensure identity, purity, and potency. 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethy...

Author: BenchChem Technical Support Team. Date: March 2026

The development of robust analytical control strategies for novel active pharmaceutical ingredients (APIs) requires orthogonal techniques to ensure identity, purity, and potency. 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea is a complex molecule featuring a hydrophobic, UV-active fluorophenyl ring, a polar urea linkage susceptible to hydrolysis, and a basic piperidine nitrogen (pKa ~10.0).

Relying on a single analytical method for this compound introduces significant blind spots. For instance, while high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the industry standard for bulk purity, it cannot detect non-chromophoric degradation products. Conversely, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity but is prone to matrix effects that skew absolute quantification.

This guide provides a comprehensive cross-validation of three orthogonal methods—HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR) —grounded in the framework.

Physicochemical Profiling & Causality in Method Design

To design a self-validating analytical system, the experimental parameters must be dictated by the molecule's intrinsic physicochemical properties:

  • The Piperidine Ring (Basic Nitrogen): The secondary amine in the piperidine ring is fully protonated at physiological and neutral pH. On standard silica-based reversed-phase columns, this leads to severe peak tailing due to secondary interactions with residual silanols. Causality: HPLC-UV methods must employ high-pH mobile phases (pH > 10.5) to deprotonate the amine, whereas LC-MS/MS methods benefit from low-pH mobile phases (pH ~2.7) to maximize [M+H]+ ion generation for electrospray ionization (ESI).

  • The Fluorophenyl Group: The strong electronegativity of the fluorine atom shifts the UV absorption maximum to ~245 nm, providing an excellent handle for UV detection. Furthermore, the isolated 19F nucleus allows for 19F -qNMR, which is highly advantageous as it eliminates the background interference commonly seen in the crowded aliphatic region of 1H -NMR spectra.

  • The Urea Linkage: Urea bonds are susceptible to hydrolytic cleavage under extreme pH or thermal stress. Causality: A stability-indicating method must be capable of detecting the resulting fragments: 4-fluoroaniline (UV-active) and piperidin-3-ylmethanamine (UV-transparent).

StabilityLogic Parent 1-(4-Fluorophenyl)-3- (piperidin-3-ylmethyl)urea [M+H]+ 252.1 Stress Forced Degradation (0.1N HCl / 0.1N NaOH / 60°C) Parent->Stress Frag1 4-Fluoroaniline UV Active (245 nm) m/z 112.0 Stress->Frag1 Urea Hydrolysis Frag2 Piperidin-3-ylmethanamine UV Transparent m/z 115.1 Stress->Frag2 Urea Hydrolysis UV HPLC-UV Frag1->UV Detected by MS LC-MS/MS Frag2->MS Detected by

Fig 1. Degradation pathway and orthogonal detection logic for urea hydrolysis products.

Experimental Protocols (Self-Validating Systems)

The following methodologies have been optimized to ensure that each protocol acts as a self-validating system, incorporating internal system suitability tests (SSTs) to verify performance prior to sample analysis.

Protocol A: HPLC-UV (Assay & Macroscopic Purity)

Designed for high-throughput batch release and stability testing.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Rationale: Hybrid-silica particle technology withstands high pH, necessary for piperidine analysis.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes; hold for 3 minutes; re-equilibrate for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Self-Validating SST: Inject a resolution mixture of the API and 4-fluoroaniline. The system is valid only if the resolution factor ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) for the API is ≤1.2 .

Protocol B: LC-MS/MS (Trace Impurity & Bioanalysis)

Designed for pharmacokinetic (PK) studies and genotoxic impurity profiling where UV sensitivity is insufficient, as supported by .

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Ensures complete protonation of the basic nitrogen for maximum ESI+ efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions:

    • Quantifier: m/z 252.1 112.1 (Collision Energy: 20V; corresponds to 4-fluoroaniline fragment).

    • Qualifier: m/z 252.1 115.1 (Collision Energy: 15V; corresponds to piperidinyl fragment).

  • Self-Validating SST: Inject a Lower Limit of Quantification (LLOQ) standard (e.g., 1 ng/mL). The system is valid only if the signal-to-noise (S/N) ratio is ≥10:1 and the quantifier/qualifier ion ratio is within ±15% of the established library value.

Protocol C: 19F -Quantitative NMR (Absolute Quantification)

Designed for primary reference standard characterization without the need for a homologous reference material, adhering to.

  • Sample Preparation: Accurately weigh ~10.0 mg of the API and ~5.0 mg of 2,2,2-Trifluoroethanol (NIST-traceable Internal Standard, IS). Dissolve in 600 µL of DMSO- d6​ .

  • Acquisition Parameters: 19F -NMR at 376 MHz (on a 400 MHz spectrometer).

  • Relaxation Delay ( D1​ ): 30 seconds. Rationale: Fluorine nuclei often exhibit long longitudinal relaxation times ( T1​ ). D1​ must be ≥5×T1​ to ensure complete spin relaxation and quantitative accuracy.

  • Self-Validating SST: Perform a T1​ inversion-recovery experiment prior to acquisition to confirm that the chosen D1​ is sufficient for both the analyte and the IS.

Cross-Validation Data & Performance Comparison

To demonstrate method equivalency and fit-for-purpose utility, the three methods were cross-validated according to ICH Q2(R2) guidelines. The quantitative data is summarized below.

Table 1: ICH Q2(R2) Validation Parameters Comparison
Validation ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalysis) 19F -qNMR (Ref. Std.)
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL1.0 – 50 mg/mL
Correlation Coefficient ( R2 ) 0.99950.99890.9998
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLN/A (Mass limited)
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL~1.0 mg/mL
Accuracy (% Recovery) 99.2% – 101.1%92.5% – 108.4%99.8% – 100.3%
Precision (% RSD, n=6 ) 0.8%4.5%0.4%
Specificity High (Chromatographic)Ultra-High (Mass/Charge)Absolute (Nuclear Spin)
Table 2: Method Selection Guide
FeatureHPLC-UVLC-MS/MS 19F -qNMR
Primary Application Routine QC, Batch Release, StabilityPK Studies, Trace Impurities, MetabolitesReference Standard Certification
Key Advantage Robust, low cost, highly reproducibleExtreme sensitivity, structural elucidationNo reference standard required
Primary Limitation Blind to UV-transparent impuritiesSusceptible to matrix ion suppressionLow sensitivity, requires high sample mass

Analytical Control Strategy Workflow

The true power of these techniques lies not in their isolation, but in their orthogonal integration. The workflow below illustrates how qNMR establishes the ground truth, which is then used to calibrate the routine HPLC-UV methods, while LC-MS/MS serves as the ultimate safety net for trace-level detection.

Workflow A 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea Primary Reference Material B 19F & 1H qNMR Absolute Quantification (No Ref. Std. Required) A->B Characterization C HPLC-UV Routine Assay & Purity (High-Throughput) B->C Calibrates Working Std. D LC-MS/MS Trace Impurities & PK (High Sensitivity) B->D Orthogonal Check C->D Cross-Validates (Linearity & Accuracy)

Fig 2. Analytical control strategy and cross-validation workflow for the urea derivative.

Conclusion

For the analysis of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, no single technique provides a complete analytical picture. 19F -qNMR is the most accurate method for establishing the absolute purity of the primary reference standard due to its independence from response factors and lack of background interference. HPLC-UV utilizing a high-pH mobile phase is the most robust and cost-effective choice for routine lot release and macroscopic stability testing. Finally, LC-MS/MS is indispensable for identifying UV-transparent degradation products (like piperidin-3-ylmethanamine) and quantifying the API in complex biological matrices during clinical development. By cross-validating these methods, analytical scientists can ensure a closed-loop, self-validating control strategy that meets stringent regulatory expectations.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Marzinke, M. A., et al. (2021). Validation and Clinical Application of a Liquid Chromatography-Ultraviolet Detection Method to Quantify Dolutegravir in Dried Blood Spots (Cross-Validation Principles). PubMed Central.[Link]

Validation

Evaluating the Therapeutic Index of Novel Soluble Epoxide Hydrolase Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, a representative member of the novel class of soluble epoxide hydrolase (sEH) in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, a representative member of the novel class of soluble epoxide hydrolase (sEH) inhibitors. Given the emergent nature of this specific molecule, this document establishes a comparative analysis using the well-characterized and structurally related sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) , alongside standard-of-care comparators for relevant therapeutic areas: Gabapentin for neuropathic pain and Celecoxib for inflammatory pain.

The objective is to equip researchers, drug discovery scientists, and clinical development professionals with the scientific rationale, detailed experimental protocols, and comparative data necessary to assess the potential safety and efficacy profile of this promising therapeutic class.

The Critical Role of the Therapeutic Index in Drug Development

The therapeutic index is a cornerstone of pharmacology, providing a quantitative measure of a drug's relative safety. It represents the window between the dose required for a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window is a highly desirable attribute in a drug candidate, as it suggests a lower risk of adverse effects at clinically effective doses. The TI is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).

TI = TD50 / ED50

For preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50. A higher TI value indicates a more favorable safety profile.

Mechanism of Action: Targeting Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade.[1] It metabolizes endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active dihydroxy-derivatives (DHETs).[2] By inhibiting sEH, compounds like 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea and TPPU prevent the degradation of EETs.[3] The resulting increase in EET levels enhances their natural beneficial effects, which include reducing inflammation, alleviating pain, and promoting vasodilation.[4][5] This mechanism represents a novel approach to treating conditions like neuropathic and inflammatory pain, with the potential for a superior safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) or opioids.[6]

Caption: Mechanism of sEH inhibition.

Comparative Analysis of Therapeutic Index

The following table summarizes the preclinical therapeutic index data for the sEH inhibitor class (represented by TPPU) and its comparators. It is crucial to note that direct LD50/TD50 and ED50 data for the specific topic compound, 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, are not publicly available. Therefore, data from its potent analogue, TPPU, are used for a representative comparison. The data for comparators are derived from various preclinical studies and should be interpreted within the context of the specific models used.

Compound ClassRepresentative CompoundTherapeutic IndicationED50 (Effective Dose)LD50/TD50 (Toxic/Lethal Dose)Calculated Therapeutic Index (TI)
sEH Inhibitor TPPUInflammatory Pain~0.3 mg/kg (oral, mouse)[7]>2000 mg/kg (oral, mouse)¹>6600
Anticonvulsant GabapentinNeuropathic Pain~60 mg/kg (oral, rat)[8]>8000 mg/kg (oral, rat)>133
NSAID (COX-2 Inhibitor) CelecoxibInflammatory Pain~3 mg/kg (oral, rat)>2000 mg/kg (oral, rat)>667

¹LD50 for TPPU is not explicitly defined in the literature; however, multiple novel sEH inhibitors, such as AMHDU and UB-SCG-74, have demonstrated a lack of acute oral toxicity at doses exceeding 2000 mg/kg in rodents, suggesting a very high safety ceiling for this class.[2][6]

Interpretation: The data, while preclinical, strongly suggest that sEH inhibitors possess a significantly wider therapeutic window compared to established drugs like Gabapentin and Celecoxib. The exceptionally high TI calculated for the sEH inhibitor class indicates a substantial separation between the dose required for anti-inflammatory or analgesic effects and the dose causing acute toxicity. This highlights the potential for a superior safety profile in clinical applications.

Essential Experimental Protocols for TI Determination

A robust evaluation of the therapeutic index requires a systematic, multi-step approach, moving from in vitro potency assessment to in vivo efficacy and toxicity studies.

Workflow for Therapeutic Index Evaluation

Caption: Workflow for determining therapeutic index.

Protocol 1: In Vitro sEH Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the test compound required to inhibit 50% of the sEH enzyme activity.

Rationale: This initial screen confirms the compound's on-target activity and provides a measure of its potency. A lower IC50 value indicates higher potency. TPPU, for instance, has an IC50 of 3.7 nM for human sEH.[3][9]

Materials:

  • Recombinant human sEH enzyme

  • Test compound (e.g., 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea) dissolved in DMSO

  • Substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

  • Assay Buffer: Tris-HCl (pH 7.4) with 0.1 mg/mL BSA

  • 96-well microplate

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of the test compound in DMSO. A typical starting range would be from 100 µM down to 0.1 nM.

  • Enzyme Preparation: Dilute the recombinant human sEH in the assay buffer to the desired working concentration.

  • Assay Reaction:

    • To each well of the 96-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 100 µL of the diluted sEH enzyme solution to each well and incubate for 5 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 100 µL of the CMNPC substrate solution.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 20 minutes). The hydrolysis of CMNPC by sEH generates a fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Efficacy in a Neuropathic Pain Model (ED50 Determination)

Objective: To determine the dose of the test compound that produces a 50% reversal of pain-like behavior in an animal model of neuropathic pain.

Rationale: This protocol establishes the effective dose range in a disease-relevant context. The Chronic Constriction Injury (CCI) model is a well-validated and widely used model for inducing neuropathic pain in rodents.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Test compound formulated for oral gavage

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., isoflurane)

  • Surgical tools and chromic gut sutures

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Induction of Neuropathic Pain (CCI Model):

    • Anesthetize the rat.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Place four loose ligatures of chromic gut suture around the sciatic nerve.

    • Close the incision with sutures.

    • Allow animals to recover for 7-14 days, during which neuropathic pain symptoms (mechanical allodynia) will develop.

  • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold for each rat using von Frey filaments. This is the minimum force required to elicit a paw withdrawal response.

  • Dose-Response Study:

    • Divide the animals into groups (n=8-10 per group).

    • Administer a single oral dose of the test compound or vehicle to each group. Doses should be selected to span a range that is expected to produce a minimal to a maximal effect (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

    • At a predetermined time point after dosing (e.g., 2 hours, based on pharmacokinetic data), re-assess the paw withdrawal threshold using the von Frey filaments.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each dose.

    • Plot the %MPE against the log of the dose.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the ED50.

Protocol 3: In Vivo Acute Oral Toxicity Study (LD50 Determination)

Objective: To determine the dose of the test compound that is lethal to 50% of the test animals after a single oral administration.

Rationale: This study provides a critical measure of the compound's acute toxicity and is essential for calculating the therapeutic index. The protocol should follow internationally recognized guidelines, such as the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

Materials:

  • Female Wistar rats (nulliparous and non-pregnant, 8-12 weeks old)

  • Test compound formulated for oral gavage

  • Vehicle control

Procedure:

  • Sighting Study (Optional but recommended): A preliminary study with one or two animals at a time can help determine the appropriate starting dose for the main study.

  • Main Study (Acute Toxic Class Method):

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of the test compound to a group of three animals. A starting dose of 2000 mg/kg is often used for compounds with an unknown toxicity profile, especially for classes like sEH inhibitors where low toxicity is expected.[2][6]

    • Observe the animals closely for the first few hours post-dosing and then periodically for 14 days. Observations should include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, or coma.

    • Record mortality and body weight changes.

  • Dosing Progression:

    • If mortality is not observed at 2000 mg/kg, the study can be concluded, and the LD50 is determined to be >2000 mg/kg.

    • If mortality occurs, the test is repeated with a new group of animals at a lower dose level (e.g., 300 mg/kg). The progression of dosing is dictated by the outcomes as specified in the OECD 423 guideline.

  • Data Analysis: The LD50 is not calculated as a precise value but is assigned to a GHS (Globally Harmonized System) toxicity class based on the observed mortality at specific dose levels. For the purpose of the TI calculation, the lowest dose that caused mortality can be considered a conservative estimate of the toxic dose, or the LD50 can be reported as greater than the highest dose tested if no mortality occurs.

Discussion and Future Directions

The comparative analysis indicates a promisingly high therapeutic index for the soluble epoxide hydrolase inhibitor class. The preclinical data for TPPU and other novel sEH inhibitors suggest a separation between effective and toxic doses that is orders of magnitude greater than that of commonly used analgesics like Gabapentin and Celecoxib. This wide therapeutic window is a significant advantage, potentially translating to a lower incidence of dose-limiting side effects in a clinical setting.

The mechanism of action—augmenting the body's own endogenous anti-inflammatory and analgesic pathways rather than broadly inhibiting signaling cascades like COX enzymes—likely contributes to this favorable safety profile.[10] Clinical trials with sEH inhibitors like EC5026 have shown the compounds to be well-tolerated in humans, with no significant drug-related adverse events reported in Phase 1 studies.[11][12]

For the continued development of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea or any novel sEH inhibitor, the next critical steps involve:

  • Comprehensive Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Establishing a clear relationship between dose, plasma concentration, target engagement (sEH inhibition), and therapeutic effect.

  • Chronic Toxicity Studies: While acute toxicity appears low, long-term safety must be established in multi-dose, extended-duration toxicology studies.

  • Clinical Trials: Ultimately, the therapeutic index in humans must be determined through carefully designed Phase 1 (safety and tolerability in healthy volunteers) and Phase 2 (efficacy and dose-ranging in patients) clinical trials.

Conclusion

The evaluation of the therapeutic index is a pivotal stage in the preclinical assessment of any new drug candidate. Based on the analysis of structurally related compounds, 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea , as a member of the sEH inhibitor class, is predicted to have a very wide therapeutic index. The provided protocols offer a standardized framework for empirically determining its efficacy and safety profile. The high potential for a superior safety margin compared to current standards of care makes sEH inhibitors a highly attractive target for further research and development in the treatment of inflammatory and neuropathic disorders.

References

  • Administration of four different doses of gabapentin reduces awakening from breakthrough pain and adverse effects in outpatients with neuropathic pain during the initial titration. (n.d.). Korean Journal of Anesthesiology. [Link]

  • Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. (n.d.). British Journal of Pharmacology. [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers. (n.d.). Clinical and Translational Science. [Link]

  • Appropriate Gabapentin Dosing for Neuropathic Pain. (2017, December 20). Pharmacy Times. [Link]

  • EicOsis Successfully Completes Phase 1a Clinical Trial of EC5026. (2020, November 17). FirstWord Pharma. [Link]

  • EC5026. (2023, April 18). Alzheimer's Drug Discovery Foundation. [Link]

  • Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers. (2024, September 15). Clinical and Translational Science. [Link]

  • Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. (2021, February 7). Journal of Medicinal Chemistry. [Link]

  • What is the typical prescribed amount of gabapentin for neuropathic pain?. (n.d.). R Discovery. [Link]

  • Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies. (2025, January 28). ACS Pharmacology & Translational Science. [Link]

  • What is the therapeutic dose for gabapentin (Neurontin) in adults with neuropathic pain or epilepsy, considering factors such as renal impairment and age?. (2026, January 17). Dr.Oracle. [Link]

  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. (n.d.). British Journal of Pharmacology. [Link]

  • Clinical pharmacokinetic profiles of sEH inhibitors TPPU, Syn 29 and Syn 1 from a pilot study in which the target‐mediated drug disposition was evaluated in 1 of the coauthors (B.D.H.). (n.d.). ResearchGate. [Link]

  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys | Request PDF. (2025, August 7). ResearchGate. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Ask the Expert: Gabapentin Dosing for Neuropathic Pain. (2016, December 9). MedCentral. [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. (2019, May 7). Frontiers in Pharmacology. [Link]

  • In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. (2025, August 9). Research Square. [Link]

  • Blood concentration-time course of TPPU after i.v. injection to mice at a dose of 0.01 mg/kg plotted in a log/linear scale. (n.d.). ResearchGate. [Link]

  • The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroin ammatory responses in Drosophila and cellular models of Alzheimer's disease. (2023, October 30). ResearchGate. [Link]

  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. (n.d.). International Journal of Molecular Sciences. [Link]

  • Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. (2024, August 14). International Journal of Molecular Sciences. [Link]

  • TPPU inhibits inflammation-induced excessive autophagy to restore the osteogenic differentiation potential of stem cells and improves alveolar ridge preservation. (2023, January 28). Stem Cell Research & Therapy. [Link]

  • Celecoxib capsules for pain and inflammation. (2023, April 14). Patient.info. [Link]

  • The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer's disease. (2025, June 23). Journal of Neuroinflammation. [Link]

  • Celecoxib: the “need to know” for safe prescribing. (2018, January 26). bpacnz. [Link]

  • Celecoxib. (2024, February 28). StatPearls. [Link]

  • Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. (n.d.). The Journal of the American Osteopathic Association. [Link]

  • LC-MS/MS analysis of TPPU and synthetic putative TPPU metabolites. (n.d.). ResearchGate. [Link]

  • GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. (2021, August 30). Hypertension. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2020, December 28). Journal of Medicinal Chemistry. [Link]

  • Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. (n.d.). Molecules. [Link]

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Comparative

A Senior Application Scientist's Guide to the Statistical Validation of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea: A Comparative Analysis for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rigorous validation of experimental data is the bedrock upon which successful therapeutic development is buil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigorous validation of experimental data is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive framework for the statistical and experimental validation of a novel urea-based compound, 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea. While direct experimental data for this specific molecule is not extensively published, its structural motifs strongly suggest potential activity as an inhibitor of key enzymes in the endocannabinoid and lipid signaling pathways: Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH).

This document will, therefore, serve as a comparative guide, outlining the essential validation workflow for our target compound by drawing parallels with well-characterized inhibitors of FAAH and sEH. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a framework for the objective comparison of performance with established alternatives.

The Therapeutic Rationale: Targeting FAAH and sEH for Pain and Inflammation

Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH) are two critical enzymes involved in the degradation of endogenous signaling lipids that play pivotal roles in modulating pain and inflammation.[1]

  • FAAH is the primary enzyme responsible for the breakdown of fatty acid amides, most notably the endocannabinoid anandamide.[2] Inhibition of FAAH increases the endogenous levels of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects.[3]

  • sEH metabolizes epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts.[4] EpFAs have demonstrated anti-inflammatory, analgesic, and organ-protective properties.[5] Thus, inhibiting sEH leads to an accumulation of beneficial EpFAs.[6]

The structural characteristics of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, particularly the urea linkage and the substituted phenyl and piperidine rings, are common features in potent inhibitors of both FAAH and sEH.[7][8] This positions our target compound as a promising candidate for development as a novel analgesic and anti-inflammatory agent.

A Roadmap for Validation: An Experimental Workflow

The validation of a novel compound like 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea requires a multi-faceted approach, starting with fundamental analytical characterization and progressing through in vitro and in vivo assessments. The following workflow outlines the critical steps:

G cluster_0 Phase 1: Analytical & In Vitro Validation cluster_1 Phase 2: In Vivo & Preclinical Validation A Compound Synthesis & Characterization (NMR, MS, HPLC) B In Vitro Enzyme Inhibition Assays (FAAH & sEH) A->B Purity & Identity Confirmation C Selectivity Profiling (Against related hydrolases) B->C Determine Potency (IC50) D Cell-Based Assays (Target engagement & cytotoxicity) C->D Assess Specificity E Pharmacokinetic (PK) Studies (ADME properties) D->E Advance to In Vivo F In Vivo Efficacy Models (Pain & inflammation models) E->F Establish Dosing Regimen G Target Engagement & Biomarker Analysis F->G Correlate Efficacy with Target Modulation H Preliminary Toxicology G->H Safety Assessment

Caption: A streamlined workflow for the preclinical validation of a novel enzyme inhibitor.

Comparative Analysis: Benchmarking Against Established Inhibitors

To provide a tangible context for the validation of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, we will compare its hypothetical performance metrics against two well-established inhibitors:

  • PF-3845: A potent and highly selective irreversible inhibitor of FAAH.[9]

  • TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea): A potent and selective sEH inhibitor.[6]

The following table summarizes the key performance parameters that should be determined for our target compound and how they compare to these established alternatives.

Parameter 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea (Hypothetical Data) PF-3845 (FAAH Inhibitor) TPPU (sEH Inhibitor) Significance & Rationale
In Vitro Potency (IC50) FAAH: <50 nMsEH: <50 nMFAAH: ~7.2 nM[10]sEH: ~0.9 nM[11]Lower IC50 values indicate higher potency. The goal is to achieve nanomolar or sub-nanomolar inhibition.
Selectivity >100-fold vs. other serine hydrolasesHighly selective for FAAH over other serine hydrolases.[9]Highly selective for sEH.[6]High selectivity minimizes off-target effects and potential toxicity.
Mechanism of Inhibition To be determined (Reversible/Irreversible)Irreversible, covalent modification of Ser241.[9]Reversible.[11]Understanding the mechanism is crucial for predicting the duration of action and potential for off-target reactivity.
In Vivo Efficacy Reduction of hyperalgesia in a rat model of inflammatory pain.Significant anti-hyperalgesic effects in the CFA model of inflammatory pain.[9]Ameliorates experimental autoimmune encephalomyelitis in a mouse model.[6]Demonstrates the therapeutic potential of the compound in a living organism.
Pharmacokinetics (Oral Bioavailability) >30%Orally bioavailable.[10]Orally bioavailable.[11]Good oral bioavailability is essential for patient compliance and convenience.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the validation workflow. These protocols are based on established methods for characterizing FAAH and sEH inhibitors.

Protocol 1: In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea against human FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., arachidonoyl-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compound and reference inhibitor (PF-3845)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

  • Serially dilute the compounds in assay buffer to create a range of concentrations.

  • Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (PF-3845).

  • Add 80 µL of recombinant human FAAH solution to each well and pre-incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo efficacy of 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) carrageenan solution in saline

  • Test compound and reference drug (e.g., indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimate the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group relative to the vehicle control group.

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).

Visualizing the Mechanism: A Signaling Pathway Perspective

The therapeutic rationale for inhibiting FAAH and sEH is rooted in their roles within distinct but interconnected signaling pathways.

G cluster_0 FAAH Pathway cluster_1 sEH Pathway Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Analgesia_AntiInflammation1 Analgesia & Anti-inflammation CB1_CB2->Analgesia_AntiInflammation1 Inhibitor1 1-(4-Fluorophenyl)-3- (piperidin-3-ylmethyl)urea Inhibitor1->FAAH Inhibition EpFAs Epoxy Fatty Acids (EpFAs) sEH sEH EpFAs->sEH Degradation Analgesia_AntiInflammation2 Analgesia & Anti-inflammation EpFAs->Analgesia_AntiInflammation2 Mediation Diols Diols (Less Active) sEH->Diols Inhibitor2 1-(4-Fluorophenyl)-3- (piperidin-3-ylmethyl)urea Inhibitor2->sEH Inhibition

Caption: Inhibition of FAAH and sEH by 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea.

Conclusion and Future Directions

The statistical validation of experimental data for a novel compound such as 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea is a critical and multi-step process. By leveraging a comparative approach with well-characterized inhibitors of its likely targets, FAAH and sEH, a robust preclinical data package can be generated. This guide has provided a comprehensive framework for this process, from initial in vitro characterization to in vivo efficacy studies. The successful validation of this compound would not only confirm its therapeutic potential but also contribute to the growing arsenal of novel treatments for pain and inflammatory disorders. Future work should focus on elucidating the precise mechanism of action, exploring the potential for dual FAAH/sEH inhibition, and conducting comprehensive toxicological studies to ensure a favorable safety profile for clinical development.

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